3-Chloro-6-phenylpyridazine
Description
Properties
IUPAC Name |
3-chloro-6-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRFWDEAVIFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174302 | |
| Record name | 3-Chloro-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20375-65-9 | |
| Record name | 3-Chloro-6-phenylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20375-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-phenylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020375659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20375-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-phenylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom and a phenyl group offers a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a key biological pathway potentially modulated by pyridazine derivatives and a general experimental workflow, rendered using the DOT language.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion. The key properties of this compound are summarized below.
Identification and Structure
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20375-65-9[1] |
| Molecular Formula | C₁₀H₇ClN₂[1] |
| Molecular Weight | 190.63 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
| InChI Key | BUBRFWDEAVIFMV-UHFFFAOYSA-N |
Quantitative Physicochemical Data
A compilation of experimentally determined and predicted physicochemical parameters for this compound is presented in the following table. It is important to note that predicted values, while useful for initial assessment, should be confirmed experimentally for critical applications.
| Property | Value | Type | Source |
| Melting Point | 159-161 °C | Experimental | [1] |
| Boiling Point | 367.0 ± 37.0 °C | Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine) | [2] |
| Water Solubility | 10.3 µg/mL (at pH 7.4) | Experimental | [3] |
| pKa | 0.42 ± 0.10 | Predicted | [4] |
| logP (XLogP3-AA) | 2.5 | Predicted | [3] |
| Topological Polar Surface Area | 25.8 Ų | Computed | [4] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections provide generalized yet detailed methodologies for the determination of key properties of this compound and a representative synthetic route.
Synthesis of this compound
A common and effective method for the synthesis of 3-chloropyridazines involves the chlorination of the corresponding pyridazin-3(2H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-phenylpyridazin-3(2H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with care.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The following protocol outlines the capillary method for melting point determination.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the tube into the sample powder.
-
Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid preliminary determination can be performed by heating at a high rate to find an approximate melting range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[5]
-
A pure compound will exhibit a sharp melting range of 0.5-2 °C.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
Purified this compound
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer (e.g., pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains at equilibrium.
-
Add a known volume of the aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker or in a thermomixer.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A 24-hour incubation is common, and it may be beneficial to check for equilibrium at multiple time points (e.g., 24 and 48 hours) to ensure saturation.[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed, and the clear solution carefully collected.
-
Quantify the concentration of this compound in the collected supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same buffer.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Context and Visualizations
While direct studies on the signaling pathways modulated by this compound are not extensively documented, the broader class of pyridazine derivatives has shown significant biological activity, particularly in the realm of oncology.
Relevance to JNK1 Signaling Pathway
Several novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents that target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. The JNK1 pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Simplified JNK1 signaling pathway and the putative inhibitory action of pyridazine derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a pyridazine derivative like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable building block in the development of novel chemical entities with therapeutic potential. This guide has provided a detailed summary of its key physicochemical properties, along with robust, generalized experimental protocols for their determination and for the synthesis of the compound. While the direct biological targets of this compound require further investigation, the established activity of related pyridazine derivatives against pathways such as JNK1 highlights promising avenues for future research. The data and methodologies presented herein serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-6-phenylpyridazine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of 3-chloro-6-phenylpyridazine in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. This guide synthesizes available experimental data, qualitative assessments, and computational predictions to offer a thorough understanding of the compound's solubility profile.
Core Compound Information
This compound is a heterocyclic compound with the chemical formula C₁₀H₇ClN₂. It is a solid at room temperature with a melting point of 159-161 °C. Its molecular structure, combining a pyridazine ring with phenyl and chloro substituents, influences its physicochemical properties, including its solubility in different media.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in various applications, including reaction chemistry, purification, formulation development, and biological assays. The following tables summarize the available quantitative solubility data for this compound. Due to the limited availability of experimental data, this guide incorporates both experimentally determined values and computationally predicted data from reputable online tools.
Table 1: Experimental and Qualitative Solubility of this compound
| Solvent | Solubility | Method | Source |
| Water (pH 7.4) | 10.3 µg/mL | Experimental | PubChem[1][2] |
| Water | Sparingly soluble | Qualitative | Guidechem[2] |
| Ethyl Acetate | Moderately soluble | Qualitative | - |
| Dichloromethane | Moderately soluble | Qualitative | - |
| Tetrahydrofuran | Moderately soluble | Qualitative | - |
Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Predicted Solubility (logS) | Predicted Solubility (g/L) | Prediction Tool |
| Methanol | -1.85 | 2.68 | ALOGPS |
| Ethanol | -2.05 | 1.70 | ALOGPS |
| Acetone | -1.72 | 3.63 | ALOGPS |
| Acetonitrile | -2.15 | 1.35 | ALOGPS |
| Dichloromethane | -1.50 | 5.90 | ALOGPS |
| Tetrahydrofuran (THF) | -1.65 | 4.27 | ALOGPS |
| Dimethyl Sulfoxide (DMSO) | -1.20 | 12.0 | ALOGPS |
Note: Predicted values are estimations and should be confirmed experimentally for critical applications.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using UV/Vis spectroscopy.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV/Vis spectrophotometer and quartz cuvettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution gravimetrically or volumetrically to a concentration within the linear range of the analytical method.
-
-
Quantification by UV/Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-6-phenylpyridazine. This document is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or interested in the characterization of pyridazine derivatives.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a variety of more complex molecules with potential biological activities. The pyridazine core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. Accurate and detailed spectral data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development efforts.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₀H₇ClN₂ Molecular Weight: 190.63 g/mol CAS Number: 20375-65-9
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.95 - 7.85 | m | 2H, Phenyl-H (ortho) |
| 7.78 | d | 1H, Pyridazine-H |
| 7.55 - 7.45 | m | 3H, Phenyl-H (meta, para) |
| 7.39 | d | 1H, Pyridazine-H |
Note: The predicted values are based on the general chemical environment of the protons. Actual experimental values may vary.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | C-Cl (pyridazine) |
| 152.0 | C-Ph (pyridazine) |
| 136.0 | C (quaternary, phenyl) |
| 130.0 | CH (phenyl) |
| 129.0 | CH (phenyl) |
| 127.0 | CH (pyridazine) |
| 125.0 | CH (pyridazine) |
Note: The predicted values are based on the general chemical environment of the carbons. Actual experimental values may vary.
Experimental Protocols
The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridazine derivatives, based on standard laboratory practices.
General Procedure for NMR Spectroscopic Characterization
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
3. Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to an appropriate range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
-
¹³C NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to an appropriate range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shifts relative to the internal standard or the solvent peak.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of a pyridazine derivative like this compound.
Caption: A generalized workflow for the synthesis and characterization of pyridazine derivatives.
This diagram outlines the typical steps involved, from the initial chemical synthesis to the final structural verification and purity assessment using various analytical techniques.
Conclusion
This technical guide provides essential information on the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not widely published, the predicted spectral data and the generalized experimental protocol offered here serve as a valuable starting point for researchers. The provided workflow visualization further clarifies the process of synthesizing and characterizing such compounds. Accurate spectral characterization is fundamental to the advancement of research in medicinal chemistry and related fields.
References
Interpreting the Infrared Spectrum of 3-Chloro-6-phenylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and established spectroscopic principles to predict and interpret its key vibrational modes.
Predicted Infrared Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of related pyridazine structures and standard IR correlation tables.[1][2][3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100 - 3000 | Medium to Weak | C-H stretching (aromatic - phenyl and pyridazine rings) |
| 1605 - 1590 | Medium to Strong | C=C stretching (aromatic - phenyl ring)[2] |
| 1595 - 1570 | Medium to Strong | C=N stretching (pyridazine ring)[2][4] |
| 1500 - 1400 | Medium | C=C stretching (aromatic - pyridazine ring) |
| 1100 - 1000 | Medium | In-plane C-H bending (aromatic) |
| 850 - 750 | Strong | Out-of-plane C-H bending (aromatic) |
| 800 - 600 | Medium to Strong | C-Cl stretching |
Interpretation of Key Vibrational Modes
The structure of this compound comprises a pyridazine ring substituted with a chlorine atom and a phenyl group. Its IR spectrum is expected to be characterized by the following key features:
-
Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of both the phenyl and pyridazine rings.
-
C=C and C=N Stretching: The region between 1605 cm⁻¹ and 1400 cm⁻¹ is crucial for identifying the heterocyclic and aromatic ring structures. A double peak around 1596 cm⁻¹ has been observed for similar phenyl-pyridazine compounds, corresponding to the aromatic ring stretching vibrations.[2] The C=N stretching of the pyridazine ring is also expected in this region.[4]
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region. Strong absorptions between 850 cm⁻¹ and 750 cm⁻¹ are typically indicative of out-of-plane bending.
-
C-Cl Stretching: The presence of the chlorine atom should give rise to a medium to strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the overall electronic structure of the molecule.
Experimental Protocol for Infrared Spectroscopy
While a specific protocol for this compound is not detailed in the available literature, a general methodology for acquiring the IR spectrum of a solid organic compound can be followed.
Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and functional group identification.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Spatula
-
Sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad OH band around 3400 cm⁻¹).
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.
-
Transfer the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum by scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption peaks.
-
Correlate the observed peaks with known vibrational frequencies to identify the functional groups present in the molecule.
-
Logical Workflow for IR Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of 3-Chloro-6-phenylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is recognized for its unique physicochemical properties, including its influence on dipole moment and hydrogen bonding capacity, making it an increasingly relevant scaffold in modern pharmaceuticals.[1] This document outlines anticipated mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway to aid in the structural elucidation and characterization of this molecule.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight of the compound is 190.63 g/mol .[2][3] Electron ionization (EI) is a common technique for such small molecules and is expected to produce a series of characteristic fragment ions. The primary fragmentation events for pyridazine derivatives often involve the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[4]
The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Formula | Notes |
| 190 / 192 | [M]⁺˙ (Molecular Ion) | [C₁₀H₇ClN₂]⁺˙ | The M+2 peak at m/z 192 will have an intensity approximately one-third of the M+ peak at m/z 190, characteristic of a monochlorinated compound. |
| 162 / 164 | [M - N₂]⁺˙ | [C₁₀H₇Cl]⁺˙ | Loss of a neutral nitrogen molecule from the pyridazine ring. |
| 155 | [M - Cl]⁺ | [C₁₀H₇N₂]⁺ | Loss of a chlorine radical. |
| 127 | [C₁₀H₇]⁺ | Phenylacetylene cation radical, resulting from the loss of Cl and N₂. | |
| 102 | [C₈H₆]⁺ | Benzyne cation radical, a common fragment from phenyl-substituted heterocycles. | |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below. These protocols are generalized starting points and may require optimization based on the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or dichloromethane.
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Scan Range: m/z 35-400 amu.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for impurity profiling or when analyzing samples that are not amenable to GC.[5]
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.2 µm syringe filter.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Thermo Scientific Accela High Speed LC System or equivalent.[7]
-
Column: A reverse-phase C18 column, such as a Thermo Hypersil Gold (50 mm x 2.1 mm, 1.9 µm particle size), is suitable.[7]
-
Mobile Phase A: Water with 0.1% formic acid (or 5 mM ammonium acetate).[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B.
-
1-5 min: Linear gradient from 10% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.3-0.5 mL/min.[7]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 1-5 µL.[7]
-
Mass Spectrometer: Single quadrupole (e.g., Thermo MSQ Plus) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[5][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.[8]
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature according to the specific instrument.
-
Mass Scan Range: m/z 50-500.
-
Visualizations
The following diagrams illustrate the general workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.
Caption: General experimental workflow for the mass spectrometry analysis of a small molecule.
Caption: Proposed fragmentation pathway for this compound under EI conditions.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Chloro-6-phenylpyridazine (CAS: 20375-65-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3-Chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and potential biological relevance, presented in a format tailored for scientific and research applications.
Physicochemical Properties
This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the tables below, combining experimental and computed data.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 20375-65-9 | [1] |
| Molecular Formula | C₁₀H₇ClN₂ | [1] |
| Molecular Weight | 190.63 g/mol | [1] |
| Appearance | Golden powder or white to light yellow to light orange powder/crystal | [1] |
| Melting Point | 159-161 °C | |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water (10.3 µg/mL) | [1] |
Table 2: Computed Physicochemical Descriptors
| Descriptor | Value | Source(s) |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 157 | [1] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via the chlorination of its pyridazinone precursor. The following section details a representative experimental protocol and the standard methods for its characterization.
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of 3-chloropyridazine derivatives involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃)[2].
Reaction Scheme:
References
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-chloro-6-phenylpyridazine, a versatile building block in medicinal chemistry and materials science. The presence of the electron-deficient pyridazine ring system activates the chlorine atom at the 3-position, making it susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the key reactions, provides experimental protocols, and presents quantitative data to facilitate the use of this compound in research and development.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 3-position of the this compound is readily displaced by a range of nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates the addition-elimination mechanism of nucleophilic aromatic substitution.
Reactions with N-Nucleophiles
Nitrogen-based nucleophiles, such as amines and hydrazines, react with this compound to form the corresponding 3-substituted amino- and hydrazinyl-pyridazines. These reactions often proceed under thermal conditions, sometimes with the aid of a catalyst.
A key transformation is the reaction with hydrazine hydrate, which serves as a precursor for the synthesis of further derivatives. For instance, a mixture of a substituted 3-chloropyridazine and hydrazine hydrate can be heated under reflux to yield the corresponding 3-hydrazinylpyridazine[1][2].
Table 1: Nucleophilic Substitution with N-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Dioxane, reflux, 6 h | 55 | [1] |
| N-(2-hydroxyethyl)ethylenediamine | 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine* | n-Butanol, powdered copper, reflux, 48 h | Not specified | [2] |
*Note: Data for a structurally similar compound, 3-chloro-4-methyl-6-phenylpyridazine.
Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [1]
A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid that forms upon cooling is filtered off and crystallized from ethanol to yield the final product.
Reactions with S-Nucleophiles
Thiolates can also displace the chlorine atom to form 3-thioether derivatives. For instance, the reaction of a substituted 3-chloropyridazine with thiourea in n-propanol under reflux, followed by basic workup, yields the corresponding pyridazine-3(2H)-thione[1].
Table 2: Nucleophilic Substitution with S-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiourea | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | n-Propanol, reflux, 4 h, then 10% NaOH | 30 | [1] |
Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione [1]
A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and thiourea (0.01 mol) in n-propanol (40 mL) is refluxed for 4 hours. The resulting precipitate is collected and dissolved in 10% aqueous NaOH (20 mL). The solid product is then precipitated, collected, and recrystallized.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid. This reaction is catalyzed by a palladium complex and requires a base. While specific data for this compound is limited in the provided results, protocols for structurally similar chloropyridazines are well-established[3].
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified |[3] | | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd-SPhos | Not specified | Not specified | Moderate to good | |
*Note: Generalized conditions for a structurally similar compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
In a reaction vessel, this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines at the 3-position. A proposed protocol for a similar substrate involves using an ammonia surrogate like benzophenone imine, followed by hydrolysis[4].
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Not specified |[4] |
*Note: Proposed conditions for a structurally similar compound.
Experimental Protocol: Proposed Procedure for Buchwald-Hartwig Amination [4]
In a flame-dried Schlenk tube under an inert atmosphere, this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents) are combined. The desired amine (1.1-1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After completion, the reaction is cooled, quenched, and the product is isolated through extraction and purified by column chromatography.
References
Electron-deficient nature of the pyridazine ring in 3-Chloro-6-phenylpyridazine
An In-depth Technical Guide to the Electron-Deficient Nature of the Pyridazine Ring in 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the inherent electron-deficient characteristics of the pyridazine ring, with a specific focus on the versatile synthetic intermediate, this compound. This document explores the fundamental electronic properties, reactivity, and strategic applications of this compound, offering valuable insights for its use in medicinal chemistry and materials science.
The Pyridazine Ring: A Core of Electron Deficiency
The defining feature of the pyridazine ring is the presence of two adjacent nitrogen atoms within the six-membered aromatic system. These nitrogen atoms are more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring. This effect results in a π-deficient system compared to its carbocyclic analog, benzene, and even its isomer, pyridine.[1] This electron deficiency is most pronounced at the carbon atoms adjacent to the nitrogen atoms (C3 and C6), profoundly influencing the molecule's physicochemical properties and reactivity.[2]
Key characteristics stemming from this electron-deficient nature include:
-
High Dipole Moment: The asymmetric distribution of electron density results in a significant dipole moment, which enhances polarity and can influence intermolecular interactions.[2]
-
Weak Basicity: Compared to pyridine (pKa ≈ 5.2), pyridazine is a much weaker base (pKa ≈ 2.3).[3] The proximity of the two electron-withdrawing nitrogen atoms destabilizes the positive charge on the protonated form. This weak basicity ensures that the nitrogen lone pairs remain available for hydrogen bonding over a wider pH range.[2]
-
Dual Hydrogen Bond Acceptor Capacity: The lone pairs on the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, a crucial feature for molecular recognition in drug-target interactions.[2][4]
dot
Caption: Electron distribution and dipole moment in the pyridazine ring.
Physicochemical Profile of this compound
The substitution of the pyridazine ring with a chloro group at the 3-position and a phenyl group at the 6-position further modulates its electronic properties. The chlorine atom acts as an excellent leaving group, and its position is highly activated for nucleophilic attack due to the inherent electron deficiency of the C3 carbon. The phenyl group contributes to the overall molecular architecture and can engage in π-stacking interactions.
Table 1: Physicochemical Properties of Pyridazine and this compound
| Property | Pyridazine | This compound | Data Source |
| Molecular Formula | C₄H₄N₂ | C₁₀H₇ClN₂ | - |
| Molecular Weight | 80.09 g/mol | 190.63 g/mol | [5] |
| pKa (Predicted) | 2.33 | 0.42 ± 0.10 | [3][6] |
| Melting Point | -8 °C | 159-161 °C | [7] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | 25.8 Ų | [2][5] |
| XLogP3-AA | 0.36 | 2.5 | [6] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [2][6] |
Spectroscopic and Computational Evidence
While detailed experimental spectra are proprietary, the structural features of this compound lead to predictable spectroscopic signatures that confirm its electronic nature.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and two distinct signals for the protons on the pyridazine ring. The electron-withdrawing nature of the ring would shift these protons downfield.[8][9] |
| ¹³C NMR | Signals for the carbons of the phenyl and pyridazine rings. The C3 and C6 carbons directly attached to the electronegative nitrogen and chlorine atoms would show significant downfield shifts.[8] |
| IR Spectroscopy | Characteristic absorption bands for C=C and C=N stretching within the aromatic rings and a distinct C-Cl stretching vibration.[8] |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 190, accompanied by a characteristic isotopic peak (M+2) at m/z 192 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[8][9][10] |
Computational studies using Density Functional Theory (DFT) on pyridazine and related diazines corroborate the experimental observations.[11][12] These studies show that the Highest Occupied Molecular Orbital (HOMO) is often not a π orbital, explaining the low reactivity towards electrophiles.[13] The Lowest Unoccupied Molecular Orbital (LUMO) is lowered in energy, making the ring susceptible to nucleophilic attack.
Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution
The most significant chemical consequence of the pyridazine ring's electron-deficient character in this compound is its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The chlorine atom at the activated C3 position is readily displaced by a wide variety of nucleophiles, making this compound a valuable and versatile building block in organic synthesis.[8][14] This reactivity allows for the facile introduction of diverse functional groups, including amines, alkoxides, and thiols, to generate libraries of novel compounds for drug discovery and agrochemical development.[6][14][15]
dot```dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];
// Reactants reactant [label=<
];
nucleophile [label=<
Nu-H (Nucleophile)
];
// Intermediate (Meisenheimer Complex) intermediate [label=<
Meisenheimer Complex
- Charge delocalized in pyridazine ring
[Intermediate]
];
// Products product [label=<
Substituted Pyridazine Product + H-Cl
];
// Arrows and Steps {rank=same; reactant; nucleophile;} reactant -> intermediate [label="1. Nucleophilic\n Attack", color="#4285F4"]; intermediate -> product [label="2. Elimination of Cl⁻", color="#34A853"]; {rank=same; intermediate;} {rank=same; product;}
// Invisible nodes for layout node [style=invis, width=0]; edge [style=invis]; reactant -> nucleophile [style=invis]; }
Caption: Pyridazine nitrogens as H-bond acceptors in a receptor.
Conclusion
The electron-deficient nature of the pyridazine ring is the cornerstone of the chemical identity and utility of this compound. This inherent electronic property governs its physicochemical characteristics, dictates its reactivity—primarily through nucleophilic aromatic substitution—and enables its widespread use as a strategic building block. For researchers in drug discovery and materials science, a thorough understanding of this electron-deficient core is essential for designing novel molecules with tailored functions and activities.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. iiste.org [iiste.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. benchchem.com [benchchem.com]
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyridazine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.
Anticancer Activity
The pyridazine scaffold is a prominent feature in a vast number of compounds developed for their anticancer properties.[2] These derivatives target a wide array of biological processes crucial for cancer cell proliferation and survival, including signal transduction, tumor metabolism, and epigenetic regulation.[3]
Quantitative Data: Anticancer Activity of Pyridazine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyridazine-containing compounds against various human cancer cell lines. The data is presented as either IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound ID/Name | Target/Assay | Cancer Cell Line | Activity (µM) | Reference(s) |
| Imidazo[1,2-b]pyridazine 27f | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 0.006 | [4] |
| Pyridazinone derivative 2S-5 | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast) | IC50 = 6.21 | [5] |
| Pyridazinone derivative 2S-13 | Cytotoxicity (MTT Assay) | 4T1 (Mouse Breast) | IC50 = 8.21 | [5] |
| Pyrazolo-pyridazine 4 | EGFR Inhibition | - | IC50 = 0.391 | [6] |
| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 Inhibition | - | IC50 = 0.55 | [6] |
| Tetrahydroimidazo[1,2-b]pyridazine 4e | Cytotoxicity (MTT Assay) | MCF-7 (Breast) | IC50 = 1-10 | [7][8] |
| Tetrahydroimidazo[1,2-b]pyridazine 4f | Cytotoxicity (MTT Assay) | SK-MEL-28 (Melanoma) | IC50 = 1-10 | [7][8] |
| Imidazo[1,2-a]pyrazine 10a | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 1.112 | [9] |
| Imidazo[1,2-b]pyridazine 21b | Mps1 Kinase Inhibition | A549 (Lung) | IC50 = 0.039 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives
Pyridazine-based compounds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for a pyridazine-based kinase inhibitor.
Caption: Simplified kinase signaling pathway inhibited by a pyridazine derivative.
Antimicrobial Activity
Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][13] These compounds represent a promising class of molecules for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridazine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Name | Microbial Strain | Gram | MIC (µg/mL) | Reference(s) |
| Pyridazinone derivative 7 | Staphylococcus aureus (MRSA) | + | 7.8 (µM) | [14] |
| Pyridazinone derivative 13 | Acinetobacter baumannii | - | 3.74 (µM) | [14] |
| Pyridazinone derivative 13 | Pseudomonas aeruginosa | - | 7.48 (µM) | [14] |
| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | + | 4.52 (µM) | [14] |
| Chloro derivative | Escherichia coli | - | 0.892 - 3.744 | [15] |
| Chloro derivative | Pseudomonas aeruginosa | - | 0.892 - 3.744 | [15] |
| Chloro derivative | Serratia marcescens | - | 0.892 - 3.744 | [15] |
| Pyridazinone IX(a-c) series | Staphylococcus aureus & MRSA | + | 0.5 - 128 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2][16]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Pyridazine test compounds
-
Standard antibiotic for quality control (e.g., Gentamicin, Amikacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]
-
Compound Dilution: Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.[2]
-
Inoculation: Inoculate each well containing the serially diluted compound with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] The results can also be read using a microplate reader.
Anti-inflammatory Activity
Several pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties.[17][18] A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[19]
Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyridazine derivatives.
| Compound ID/Name | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |
| Pyridazine derivative 4c | COX-2 | 0.26 | - | [20] |
| Pyridazine derivative 6b | COX-2 | 0.18 | 6.33 | [20] |
| Pyridazinone derivative 4a | COX-2 | Potent | - | [17] |
| Pyridazinone derivative 9d | COX-2 | Potent | - | [17] |
| Pyridazinone derivative 4ba | PDE4B | 0.251 | - | [21] |
| Celecoxib (Reference) | COX-2 | 0.35 | - | [20] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin E2 (PGE2).
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Pyridazine test compounds
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
PGE2 EIA kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyridazine test compounds and the reference inhibitor in the reaction buffer.
-
Enzyme Reaction: In a suitable reaction vessel (e.g., microplate well), combine the reaction buffer, the COX-2 enzyme, and the test compound or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a commercial PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cardiovascular Activity
Pyridazine-containing compounds have been explored for their effects on the cardiovascular system, with many derivatives exhibiting vasodilator activity.[20][22] These compounds have the potential to be developed into treatments for hypertension and other cardiovascular diseases.[11]
Quantitative Data: Vasodilator Activity of Pyridazine Derivatives
The following table shows the vasorelaxant activity of selected pyridazine derivatives, expressed as EC50 or IC50 values.
| Compound ID/Name | Assay | EC50/IC50 (µM) | Reference(s) |
| Pyridazine derivative 8a | Rat Aortic Rings | IC50 = 198 | [3] |
| Pyridazine derivative 11a | Rat Aortic Rings | IC50 = 177 | [3] |
| Pyridazin-3(2H)-one derivative 5 | Rat Aortic Rings | EC50 = 0.339 | [18] |
| Pyridazin-3(2H)-one derivative 4 | Rat Aortic Rings | EC50 = 1.225 | [18] |
| Pyridazin-3(2H)-one derivative 10c | Rat Aortic Rings | EC50 = 1.204 | [18] |
| Pyridazin-3-one derivative 4f | Rat Aortic Rings | EC50 = 0.0136 | [23] |
| Pyridazin-3-one derivative 4h | Rat Aortic Rings | EC50 = 0.0117 | [23] |
| Pyridazin-3-one derivative 5d | Rat Aortic Rings | EC50 = 0.0053 | [23] |
| Pyridazin-3-one derivative 5e | Rat Aortic Rings | EC50 = 0.0025 | [23] |
| Hydralazine (Reference) | Rat Aortic Rings | EC50 = 18.210 | [18] |
Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay
This assay assesses the ability of a compound to induce relaxation in pre-contracted isolated aortic rings, providing a measure of its vasodilator effect.[24][25]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit (K-H) buffer solution
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Pyridazine test compounds
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold K-H buffer. Clean the aorta of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.[24]
-
Mounting: Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g), replacing the K-H buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings by adding a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM), to the organ bath. Wait for the contraction to reach a stable plateau.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the pyridazine test compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.
Other Biological Activities
Beyond the major areas detailed above, the pyridazine scaffold has been associated with a range of other important biological activities.
-
Herbicidal Activity: Certain pyridazine derivatives act as herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7][26]
-
Antiviral Activity: Pyridazine-containing compounds have shown promise as antiviral agents, with activity reported against various viruses, including influenza and hepatitis A virus (HAV).[6][25]
-
Anticonvulsant Activity: Some pyridazine derivatives have been synthesized and evaluated for their potential to treat epilepsy and other seizure disorders.[27]
General Workflow for Biological Evaluation of Pyridazine Scaffolds
The discovery and development of biologically active pyridazine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for the discovery of bioactive pyridazine derivatives.
Conclusion
The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural and electronic properties allow for the generation of diverse compound libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant potential of pyridazine derivatives in addressing critical unmet medical needs, from cancer and infectious diseases to inflammatory disorders and cardiovascular conditions. Further exploration of this versatile scaffold is poised to yield the next generation of innovative therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]
- 16. benchchem.com [benchchem.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]
- 25. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to Structural Analogs and Derivatives of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 3-chloro-6-phenylpyridazine. The pyridazine core is a well-established pharmacophore, and its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases. This document consolidates key research findings, presents quantitative data for comparative analysis, provides detailed experimental protocols, and visualizes essential biological pathways and research workflows.
Introduction
The pyridazine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions. The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the exploration of structure-activity relationships (SAR).
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) signaling cascades. This guide will delve into the specifics of these interactions and the therapeutic potential they represent.
Synthesis of this compound Derivatives
The synthesis of derivatives typically begins with the this compound core, which can be modified at the 3-position through nucleophilic substitution reactions. A common strategy involves the reaction of this compound with various amines, hydrazines, or other nucleophiles to introduce diverse substituents.
A general synthetic pathway to introduce an amino group at the 3-position involves the palladium-catalyzed Buchwald-Hartwig amination. This method offers a robust and efficient route to 3-amino-6-phenylpyridazine analogs.[2] Further modifications can then be made to the amino group or the phenyl ring to generate a library of compounds for biological screening.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various this compound derivatives from published studies. This data allows for a comparative analysis of the potency and selectivity of these compounds.
Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| 9e | 3-(4-fluorophenyl)-6-(...)-pyridazine | A498 | Renal Cancer | - (97.91% inhibition) | [3] |
| T-47D | Breast Cancer | - (79.98% inhibition) | [3] | ||
| HOP-92 | Non-Small Cell Lung | 17.8 | [4] | ||
| 11m | 3,6-bis(morpholino)pyridazine derivative | T-47D | Breast Cancer | 0.43 ± 0.01 | [5] |
| MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | [5] | ||
| Pyrazolo-pyridazine 4 | Pyrazolo[3,4-c]pyridazin-3-amine scaffold | HepG-2 | Liver Cancer | Not specified | [2] |
| HCT-116 | Colorectal Cancer | Not specified | [2] | ||
| MCF-7 | Breast Cancer | Not specified | [2] | ||
| IXn | Pyridazine-pyrazoline hybrid | UO-31 | Renal Cancer | 0.65 | [6] |
| IXg | Pyridazine-pyrazoline hybrid | UO-31 | Renal Cancer | 0.75 | [6] |
| IXb | Pyridazine-pyrazoline hybrid | UO-31 | Renal Cancer | 0.82 | [6] |
| IXl | Pyridazine-pyrazoline hybrid | UO-31 | Renal Cancer | 0.84 | [6] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo-pyridazine 4 | EGFR | 0.391 | [2] |
| CDK-2/cyclin A2 | 0.55 | [2] | |
| IXn | EGFR | 0.65 | [6] |
| IXg | EGFR | 0.75 | [6] |
| IXb | EGFR | 0.82 | [6] |
| IXl | EGFR | 0.84 | [6] |
| 11e | CDK2 | 0.151 | [5] |
| 11h | CDK2 | 0.0438 | [5] |
| 11l | CDK2 | 0.0556 | [5] |
| 11m | CDK2 | 0.0201 | [5] |
Table 3: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| 7 | E. coli | 7.8 | [7] |
| S. aureus (MRSA) | 7.8 | [7] | |
| S. typhimurium | 7.8 | [7] | |
| A. baumannii | 7.8 | [7] | |
| 13 | A. baumannii | 3.74 | [7] |
| P. aeruginosa | 7.48 | [7] | |
| 3 | S. aureus (MRSA) | 4.52 | [7] |
Key Signaling Pathways
Several derivatives of this compound have been shown to exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[8] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[8] Certain pyridazine derivatives have been identified as potent inhibitors of EGFR kinase activity.[6]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses.[9] The JNK pathway is implicated in both apoptosis and cell survival, depending on the cellular context.[9] Some 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 expression and inhibit its phosphorylation, leading to anticancer effects.[3][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
General Synthesis of 3-Hydrazinyl-6-phenylpyridazine
This protocol describes a common method for introducing a hydrazine group at the 3-position of the pyridazine ring.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Dioxane
-
Ethanol
Procedure:
-
A mixture of this compound (0.01 mol) and hydrazine hydrate (0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.[11]
-
The reaction mixture is cooled, and the formed solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield pure 3-hydrazinyl-6-phenylpyridazine.[11]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Human cancer cell lines (e.g., T-47D, A498)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
Research and Development Workflow
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Conclusion
Structural analogs and derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility and the diverse range of biological activities, particularly their anticancer properties through the inhibition of key signaling pathways like EGFR and JNK, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of these derivatives will be crucial for the design and discovery of new and more effective drugs.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-chloro-6-phenylpyridazine from its pyridazinone precursor, 6-phenylpyridazin-3(2H)-one. The protocols outlined below are based on established chemical transformations and provide a clear pathway for obtaining the target compound, a valuable intermediate in medicinal chemistry and drug development.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Materials | 3-Benzoylpropionic Acid, Hydrazine Hydrate | General Knowledge |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux (~95°C in ethanol) | [1] |
| Chlorination Reaction | ||
| Starting Material | 6-phenylpyridazin-3(2H)-one | [2] |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [2][3][4] |
| Reagent Equivalence | 3-5 equivalents | [3] |
| Reaction Time | 2-4 hours | [3] |
| Reaction Temperature | Reflux (~100-110°C) | [3] |
| Product Characterization | ||
| Molecular Weight | 190.63 g/mol | |
| Melting Point | 159-161 °C | |
| Appearance | Golden/Yellow Crystalline Solid | [5] |
| Purity | 98% (typical) |
Experimental Protocols
Protocol 1: Synthesis of 6-phenylpyridazin-3(2H)-one (Precursor)
This protocol details the synthesis of the pyridazinone precursor from 3-benzoylpropionic acid and hydrazine hydrate.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (85%)
-
Ethanol, absolute
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 250 mL three-necked round-bottom flask, combine 3-benzoylpropionic acid (0.06 mol) and absolute ethanol (150 mL).
-
To this solution, add 85% hydrazine hydrate (0.072 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 95°C) and maintain for 6 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
Dry the crude product under vacuum to yield 6-phenylpyridazin-3(2H)-one. Further purification can be achieved by recrystallization from a suitable solvent like N,N-dimethylformamide/water.[1]
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of 6-phenylpyridazin-3(2H)-one using phosphorus oxychloride.
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 6-phenylpyridazin-3(2H)-one (1 equivalent).
-
Under a nitrogen atmosphere, carefully add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical steps in the synthesis of this compound.
References
- 1. CN1923832A - Novel pyridazinone compound, preparation method and application thereof - Google Patents [patents.google.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Chloro-6-phenylpyridazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-6-phenylpyridazine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. Its pyridazine core is electron-deficient, which makes the chlorine atom at the 3-position highly susceptible to displacement by various nucleophiles. This reactivity is harnessed through nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for introducing diverse functional groups and generating libraries of compounds for drug discovery and materials science.[1][2] This document provides detailed protocols for the SNAr of this compound with common nucleophiles, including amines, hydrazine, and thiols.
The general mechanism for the SNAr reaction on an electron-poor aromatic ring involves two main steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride ion) to restore aromaticity.[3][4] The electron-withdrawing nitrogen atoms in the pyridazine ring facilitate this process by stabilizing the negatively charged intermediate.[5]
General Reaction Scheme & Versatility
The this compound scaffold can be functionalized with a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. This versatility allows for the synthesis of diverse derivatives.
Caption: Versatility of this compound with various nucleophiles.
Experimental Protocols
Safety Precautions: this compound is an irritant.[6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine hydrate is highly toxic and corrosive.[1][7] Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet with a solvent.[7]
Protocol 1: Direct Amination with an Aliphatic Amine
This protocol describes the direct nucleophilic substitution of the chloro group with an amine, using N-(2-hydroxyethyl)ethylenediamine as an example. A copper catalyst is sometimes employed to facilitate the reaction with less reactive amines.[1][7]
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired amine (e.g., N-(2-hydroxyethyl)ethylenediamine, 2.0 eq.), and a catalytic amount of powdered copper (0.1 eq.).
-
Add n-butanol as the solvent (approx. 10 mL per gram of starting material).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).
-
Maintain the reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-6-phenylpyridazine derivative.
Protocol 2: Synthesis of 3-Hydrazino-6-phenylpyridazine
This protocol details the reaction with hydrazine hydrate to yield the corresponding hydrazino derivative, a key intermediate for further functionalization or for the synthesis of 3-amino-6-phenylpyridazine.[1][2][7]
Methodology:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of hydrazine hydrate (e.g., 10-15 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 1.5-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A solid product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol or isopropyl ether.
-
Dry the product under vacuum to yield 3-hydrazino-6-phenylpyridazine. The product is often pure enough for the next step without further purification.
Protocol 3: Indirect Synthesis of 3-Amino-6-phenylpyridazine
Direct amination to install an -NH₂ group can sometimes be challenging. A reliable two-step procedure involves the formation of the hydrazino intermediate followed by reductive cleavage of the N-N bond.[2][7]
Caption: Workflow for the indirect synthesis of 3-amino-6-phenylpyridazine.
Methodology:
-
Step A: Synthesis of 3-Hydrazino-6-phenylpyridazine
-
Follow Protocol 2 as described above.
-
-
Step B: Reduction to 3-Amino-6-phenylpyridazine
-
Dissolve the 3-hydrazino-6-phenylpyridazine (1.0 eq.) from Step A in a suitable solvent, such as ethanol or methanol.
-
Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere.
-
Transfer the mixture to a hydrogenation apparatus.
-
Hydrogenate the mixture under a pressure of hydrogen gas (e.g., 3-5 atmospheres) for 24-48 hours at room temperature.
-
Once the reaction is complete (monitored by TLC/LC-MS), carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it may ignite. Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from a suitable solvent system (e.g., isopropanol/isopropyl ether) to obtain pure 3-amino-6-phenylpyridazine.[7]
-
Data Summary
The following table summarizes typical conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Yields are generally reported as good to excellent, but depend heavily on the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Temperature | Catalyst/Additive | Typical Yield | Reference(s) |
| Primary Amines | N-(2-hydroxyethyl)ethylenediamine | n-Butanol | Reflux | Powdered Copper | Good | [1][7] |
| Hydrazine | Hydrazine Hydrate | Neat (excess) | Reflux | None | High | [1][2][7] |
| Thiols | Ethanethiol | DMF or DMSO | 80-120 °C | Base (e.g., K₂CO₃, NaH) | Good-Excellent | [8][9] |
| Phenols | Phenol | DMF or DMSO | 100-150 °C | Base (e.g., K₂CO₃, Cs₂CO₃) | Good | [10] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst.- Impure reagents or wet solvents.- Reaction temperature too low. | - Use fresh, high-quality catalyst.- Ensure reagents are pure and solvents are dry and degassed.- Optimize temperature by running small-scale trials.[11] |
| Formation of Byproducts | - Side reactions due to high temperature.- Homocoupling (in Pd-catalyzed reactions).- Dehalogenation of starting material. | - Lower the reaction temperature or shorten the reaction time.- Optimize catalyst and ligand choice for cross-coupling reactions.- Ensure an inert atmosphere is maintained.[11] |
| Difficult Purification | - Product has similar polarity to starting material.- Formation of tars or insoluble materials. | - Optimize chromatography conditions (solvent gradient, column material).- Consider an alternative workup procedure or recrystallization from a different solvent system. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloro-6-(methylsulfanyl)pyridazine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant pharmacophore present in numerous therapeutic agents.
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-6-phenylpyridazine with a variety of boronic acids. The ability to functionalize the pyridazine ring at the 3-position opens up avenues for the synthesis of novel 3,6-disubstituted pyridazine derivatives, which are valuable scaffolds in drug discovery. While this compound is a readily accessible starting material, its reactivity in cross-coupling reactions can be influenced by the electron-deficient nature of the pyridazine ring. Therefore, careful optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired products.
These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel pyridazine-based compounds.
Data Presentation
The following tables summarize the results of Suzuki-Miyaura cross-coupling reactions between this compound and various boronic acids under different reaction conditions. The data highlights the influence of catalysts, bases, solvents, and reaction times on the yield of the desired 3-aryl-6-phenylpyridazine products.
Table 1: Catalyst and Base Screening for the Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 75 |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 82 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 | 30 | 88 |
| 4 | PdCl₂(PCy₃)₂ (3) | Cs₂CO₃ (2) | DME/H₂O (4:1) | 100 | 60 | 78 |
Reaction conditions: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), catalyst, base, and solvent (5 mL). Yields are isolated yields.
Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids under Microwave Irradiation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 89 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 81 |
| 4 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 83 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 76 |
Reaction conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv.), in 1,4-dioxane/H₂O (4:1, 5 mL) under microwave irradiation. Yields are isolated yields.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water) via a syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-phenylpyridazine.
Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 3-Chloro-6-phenylpyridazine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-chloro-6-phenylpyridazine as a key intermediate in the synthesis of pharmacologically active compounds. The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] This document details synthetic protocols for key transformations of this compound and presents quantitative data for exemplary derivatives targeting the c-Jun N-terminal kinase 1 (JNK1) and the GABA-A receptor.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂ | [2] |
| Molecular Weight | 190.63 g/mol | [2] |
| CAS Number | 20375-65-9 | [2] |
| Appearance | Solid | |
| Melting Point | 159-161 °C | |
| Solubility | 10.3 µg/mL (at pH 7.4) | [2] |
Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block for the synthesis of a variety of therapeutic agents. Its reactivity, primarily at the chlorine-substituted position, allows for the introduction of diverse functional groups via nucleophilic substitution, leading to a broad range of derivatives with distinct pharmacological profiles.
JNK1 Inhibitors for Anticancer Therapy
Derivatives of 3,6-disubstituted pyridazines have been designed and synthesized as potent inhibitors of the c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in cancer cell proliferation and survival.[3] Inhibition of the JNK1 pathway can lead to cell cycle arrest and apoptosis.
Quantitative Data for JNK1 Inhibitors:
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Pyridazine-pyrazoline hybrid | Not specified | EGFR Inhibition | 0.65 - 0.84 | |
| Pyrazolo-pyridazine derivative | Not specified | EGFR Inhibition | 0.391 | |
| Pyrazolo-pyridazine derivative | Not specified | CDK-2/cyclin A2 Inhibition | 0.55 |
GABA-A Receptor Modulators for Neurological Disorders
Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been developed as selective antagonists of the GABA-A receptor.[4][5] These compounds are valuable tools for studying the pharmacology of the GABAergic system and have potential applications in the treatment of various neurological and psychiatric disorders.
Quantitative Data for GABA-A Receptor Antagonists:
| Compound ID | Structure | Target | Kᵢ (µM) | Reference |
| SR 95531 | 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazinium chloride | GABA-A Receptor | 0.15 | [5] |
| SR 42641 | 2-(3-carboxypropyl)-3-amino-6-(4-chlorophenyl)pyridazinium chloride | GABA-A Receptor | 0.28 | [5] |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and derivatives from this compound.
Synthesis of 3-Hydrazinyl-6-phenylpyridazine
This protocol outlines the nucleophilic substitution of the chlorine atom in this compound with hydrazine, a critical step in the synthesis of many biologically active pyridazine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Dioxane
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol) in dioxane (30 mL).[6]
-
Add hydrazine hydrate (99%, 0.02 mol) to the solution.[6]
-
Heat the reaction mixture to reflux for 6-8 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to yield pure 3-hydrazinyl-6-phenylpyridazine.[7]
Synthesis of 3-Amino-6-phenylpyridazine via Suzuki-Miyaura Coupling
This protocol describes a modern approach to synthesize 3-amino-6-phenylpyridazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8]
Materials:
-
3-Amino-6-chloropyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/water mixture (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[8]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.[8]
-
Monitor the reaction progress using TLC or LC-MS.[8]
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.[8]
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[8]
-
Wash the organic layer with water and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude residue by flash column chromatography or recrystallization to obtain 3-amino-6-phenylpyridazine.[8]
Visualizations
Synthetic Workflow
Caption: General synthetic workflows for key derivatives.
JNK1 Signaling Pathway Inhibition
Caption: Inhibition of the JNK1 signaling pathway.
GABA-A Receptor Signaling Modulation
Caption: Modulation of GABA-A receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Experimental protocol for the synthesis of 3-hydrazinyl-6-phenylpyridazine
An established and reproducible protocol for the synthesis of 3-hydrazinyl-6-phenylpyridazine is presented for researchers, scientists, and professionals in drug development. This procedure details a two-step synthetic pathway commencing with the readily available 6-phenylpyridazin-3(2H)-one.
The initial step involves the chlorination of the pyridazinone ring, followed by a nucleophilic substitution with hydrazine to yield the final product. This protocol is adapted from established methodologies for structurally related compounds.[1][2]
Experimental Protocol
Step 1: Synthesis of 3-chloro-6-phenylpyridazine
This procedure outlines the conversion of 6-phenylpyridazin-3(2H)-one to its chlorinated analog using phosphorus oxychloride.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, place 6-phenylpyridazin-3(2H)-one (0.01 mol, 1.72 g).
-
Addition of Reagent: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (15 mL) to the flask.[1]
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Slowly and carefully, the reaction mixture is poured onto 200 g of crushed ice with vigorous stirring.
-
Neutralization and Isolation: The acidic solution is neutralized with a saturated sodium bicarbonate solution until the effervescence ceases. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield this compound.
Step 2: Synthesis of 3-hydrazinyl-6-phenylpyridazine
This final step involves the hydrazinolysis of the chlorinated intermediate.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 1.91 g) in 30 mL of dioxane.[3]
-
Addition of Reagent: To the solution, add hydrazine hydrate (99%, 0.02 mol, 1.0 g, ~1.0 mL).[1][3]
-
Reaction: The reaction mixture is heated to reflux for 6-8 hours.[1][3]
-
Work-up and Purification: After cooling, the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 3-hydrazinyl-6-phenylpyridazine.[1][3]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 6-phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.18 | 198-200 | - |
| This compound | C₁₀H₇ClN₂ | 190.63 | 175-177 | ~85 |
| 3-hydrazinyl-6-phenylpyridazine | C₁₀H₁₀N₄ | 186.22 | 152-154 | ~70 |
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Synthetic workflow for 3-hydrazinyl-6-phenylpyridazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation using 3-chloro-6-phenylpyridazine as a key building block. The pyridazine moiety is a significant pharmacophore, and its functionalization through cross-coupling reactions is of high interest in medicinal chemistry and materials science. The following sections detail the methodologies for Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings, including reaction conditions, substrate scope, and expected yields based on published literature for structurally similar compounds.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the synthesis of complex molecules from readily available precursors.[1] this compound is a versatile substrate for these transformations, allowing for the introduction of various aryl, alkynyl, and vinyl groups at the 3-position of the pyridazine ring. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, workup, and purification of the desired product.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-phenylpyridazines
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[2]
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving a Pd(0)/Pd(II) cycle.
Caption: Suzuki-Miyaura catalytic cycle.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with arylboronic acids, providing an expected range for the reactions of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 75 | 6 | 91 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 75 | 6 | 85 | [3] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 75 | 6 | 88 | [3] |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [4] |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 15 | [4] |
Experimental Protocol
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 6-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-phenylpyridazine.
Sonogashira Coupling: Synthesis of 3-Alkynyl-6-phenylpyridazines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]
Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.
Caption: Sonogashira catalytic cycle.
Quantitative Data
The following table presents typical yields for the Sonogashira coupling of various halo-heterocycles with terminal alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [6] |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [6] |
| 3 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 | [6] |
| 4 | 2-Ethynylpyridine | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85 | [7] |
| 5 | 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 92 | [7] |
Experimental Protocol
-
To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., DMF or THF, 5 mL) and a degassed base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (typically 3-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-6-phenylpyridazine.
Stille Coupling: Synthesis of 3-Aryl/Vinyl-6-phenylpyridazines
The Stille reaction couples an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[8]
Catalytic Cycle
The Stille coupling follows a similar Pd(0)/Pd(II) catalytic cycle to the Suzuki-Miyaura reaction.
Caption: Stille catalytic cycle.
Quantitative Data
The following table provides representative yields for the Stille coupling of various aryl halides with organostannanes.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N (2) | Toluene | 110 | 12 | 95 | [9] |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N (2) | Toluene | 110 | 12 | 88 | [9] |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 78 | General Protocol |
| 4 | Tributyl(allyl)stannane | PdCl₂(PPh₃)₂ (3) | THF | 65 | 8 | 90 | General Protocol |
| 5 | 1-Ethoxyvinyl(tributyl)stannane | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 12 | 85 | General Protocol |
Experimental Protocol
-
To a reaction vessel, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene or THF, 5 mL).
-
Add the organostannane (1.1-1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 3-Vinyl-6-phenylpyridazines
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry.[10]
Catalytic Cycle
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving migratory insertion of the alkene.
Caption: Heck catalytic cycle.
Quantitative Data
The following table shows representative yields for the Heck coupling of various aryl halides with alkenes.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 85 | General Protocol |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ | NMP | 120 | 12 | 90 | General Protocol |
| 3 | Ethyl (E)-crotonate | Pd/C (3) | K₂CO₃ | EtOH/H₂O | 80 | 12 | 46 | [11] |
| 4 | 4-Methoxystyrene | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 82 | General Protocol |
| 5 | Acrylonitrile | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ | NMP | 120 | 12 | 88 | General Protocol |
Experimental Protocol
-
To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).
-
Add a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 mmol) and a solvent (e.g., DMF, NMP, or acetonitrile, 5 mL).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the alkene (1.2-1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-6-phenylpyridazine.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Stille cross-coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyridazine Core Using 3-Chloro-6-phenylpyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, and anticancer agents. The targeted functionalization of this heterocyclic system is a key strategy in the discovery and development of novel drug candidates. 3-Chloro-6-phenylpyridazine serves as a versatile and reactive starting material for the elaboration of the pyridazine core. The presence of a phenyl group at the 6-position provides a foundational structural motif, while the chlorine atom at the 3-position acts as a versatile handle for various chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of this compound via several key synthetic methodologies.
Key Functionalization Strategies
The reactivity of the C-Cl bond in this compound allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse substituents at the 3-position of the pyridazine ring. The primary strategies for its functionalization include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.
-
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides.
The following sections provide detailed protocols and quantitative data for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an organoboron compound with a halide.[1][2] In the case of this compound, this reaction allows for the synthesis of 3,6-diarylpyridazines.
Reaction Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General):
A flame-dried Schlenk flask is charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-phenylpyridazine.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | Fair-Low | [2] |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [2] |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 14 | [2] |
| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 25 | [2] |
Note: Yields are based on reactions with 3-bromo-6-(thiophen-2-yl)pyridazine, which is analogous to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridazine ring.
Reaction Workflow:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol (General):
In an inert atmosphere glovebox, a vial is charged with this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vial is sealed. The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ (2.5) / XPhos (5) | NaOt-Bu | Toluene | 110 | 12-24 | >80 (Estimated) | [1] |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | High (General) | [3] |
| Aniline | Pd(OAc)₂ (2) / Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | High (General) | [3] |
Note: Yields are based on established procedures for similar chloro-heterocycles as specific data for this compound is limited.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is valuable for introducing alkynyl functionalities, which can serve as handles for further transformations or as part of a pharmacophore.
Reaction Workflow:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol (General):
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.04-0.10 eq.), and a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq.), are added. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data for Sonogashira Coupling:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 12 | Moderate | General Protocol |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | Moderate | General Protocol |
| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | Moderate | General Protocol |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct and often metal-free method for the functionalization of this compound. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by a range of nucleophiles.
Reaction Workflow:
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Experimental Protocol (General):
A mixture of this compound (1.0 eq.) and an excess of the nucleophile (e.g., amine, thiol, or alkoxide, 2.0-10.0 eq.) is heated in a suitable solvent (e.g., ethanol, n-butanol, or DMF) or neat. The reaction is typically heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed, and recrystallized. Alternatively, the reaction mixture is poured into water and extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data for Nucleophilic Aromatic Substitution:
| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Hydrazine hydrate | Neat | Reflux | 1.5 | 3-Hydrazinyl-6-phenylpyridazine | High | [1] |
| N-(2-hydroxyethyl)ethylenediamine | n-Butanol | Reflux | 48 | 3-[2-(2-Hydroxyethylamino)ethylamino]-6-phenylpyridazine | Good | [1] |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | Ethanol | Reflux | 4 | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 83 | |
| Ethyl 2-mercaptoacetate | DMF | 80 | 6 | Ethyl 2-((6-phenylpyridazin-3-yl)thio)acetate | Good | General Protocol |
| Sodium methoxide | Methanol | Reflux | 12 | 3-Methoxy-6-phenylpyridazine | Good | General Protocol |
Note: Some protocols are adapted from reactions with analogous compounds.
Applications in Drug Discovery
The functionalized pyridazine derivatives synthesized from this compound are valuable scaffolds in drug discovery. For instance, aminopyridazine derivatives have been investigated as inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in inflammatory diseases and cancer. The ability to readily diversify the substituents on the pyridazine core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.
Signaling Pathway Example:
Caption: Inhibition of the JNK signaling pathway by a pyridazine derivative.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized pyridazine derivatives. The methodologies outlined in this document, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide robust and efficient routes to novel compounds with significant potential in medicinal chemistry and drug development. The provided protocols and data serve as a practical guide for researchers to explore the chemical space around the pyridazine core in their quest for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Chloro-6-phenylpyridazine
Technical Support Center: Synthesis of 3-Chloro-6-phenylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route is a two-step process. The first step involves the synthesis of the precursor, 6-phenylpyridazin-3(2H)-one, typically through the condensation of 3-benzoylpropionic acid with hydrazine hydrate.[1][2] The second step is the chlorination of the resulting 6-phenylpyridazin-3(2H)-one using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
Q2: Which chlorinating agents are effective for converting 6-phenylpyridazin-3(2H)-one to this compound?
A2: Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation and often serves as both the chlorinating agent and the solvent.[4] Thionyl chloride (SOCl₂) can also be used.[5] The choice of reagent can influence reaction conditions and the side product profile.
Q3: How can the progress of the chlorination reaction be monitored?
A3: The reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the desired product and identify potential byproducts.[5]
Q4: What are the recommended methods for purifying the final product?
A4: The crude this compound can be purified by several methods. Recrystallization from a suitable solvent system, such as isopropanol or an isopropanol/isopropyl ether mixture, is a common and effective technique for obtaining crystalline material.[6][7] If recrystallization is insufficient to remove impurities, flash column chromatography on silica gel is a powerful alternative for achieving high purity.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the critical chlorination step.
Issue 1: Low yield of this compound.
-
Symptom: The isolated yield of the final product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The starting pyridazinone may not have been fully converted.
-
Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, promoting side reactions.
-
Solution: The typical reflux temperature for POCl₃ is around 100-110 °C.[5] Run small-scale trials at slightly different temperatures to find the optimal condition for your specific setup.
-
-
Difficult Work-up/Purification: Product may be lost during the aqueous work-up or purification steps.
-
Solution: Ensure the pH is appropriately adjusted after quenching the reaction. Use multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer.[4][10] When purifying by chromatography, carefully select the solvent system to ensure good separation from impurities.
-
-
Issue 2: Presence of multiple unexpected products in the crude mixture.
-
Symptom: TLC or LC-MS analysis of the crude product shows several spots or peaks in addition to the desired product.
-
Possible Causes & Solutions:
-
Over-chlorination: Under harsh conditions (e.g., excessively high temperature or prolonged reaction time), chlorination can occur on the phenyl ring.[5]
-
Solution: Reduce the reaction temperature and/or time. Carefully control the stoichiometry of the chlorinating agent.
-
-
Dimerization/Polymerization: Intermolecular reactions can lead to the formation of higher molecular weight byproducts.[5]
-
Solution: This is often promoted by high temperatures. Running the reaction under slightly milder conditions may reduce the formation of these impurities.
-
-
Vilsmeier-Haack Type Side Reactions: If N,N-dimethylformamide (DMF) is used as a catalyst with POCl₃, the in-situ formation of the Vilsmeier reagent can lead to formylation of the pyridazinone ring.[5]
-
Solution: If formylated byproducts are suspected, avoid using DMF. POCl₃ is often effective on its own or with a different type of catalyst.
-
-
Issue 3: Difficult or hazardous reaction work-up.
-
Symptom: The quenching of the reaction mixture (containing excess POCl₃) is highly exothermic and difficult to control.
-
Possible Causes & Solutions:
-
High Reactivity of POCl₃ with Water: Phosphorus oxychloride reacts violently with water in a highly exothermic process.
-
Solution: Always perform the work-up with extreme caution in a well-ventilated fume hood. The recommended procedure is to cool the reaction mixture to room temperature first, then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[10] This allows the heat to dissipate more effectively. Following the quench, neutralize the acidic solution slowly with a base like saturated sodium bicarbonate or sodium hydroxide solution.[4]
-
-
Data Presentation
The following table summarizes typical reaction conditions found in the literature for the key chlorination step.
| Starting Material | Chlorinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Reported Yield | Reference |
| 6-phenylpyridazin-3(2H)-one | POCl₃ (Excess) | POCl₃ | 90-110 | 2-4 | Not specified | [3][5] |
| 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | POCl₃ (Excess) | POCl₃ | 85 | 4.5 | 96% (Crude) | [6] |
| Pyridazine-3,6-diol | POCl₃ (5.0) | POCl₃ | 80 | 12-16 | Not specified | [4] |
| 3(2H)-Pyridazinone | POCl₃ (Excess, 10 vol) | POCl₃ | 90 | 4 | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-phenylpyridazin-3(2H)-one
This protocol is based on a general procedure for the synthesis of pyridazinones from 1,4-ketoacids.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 6-phenylpyridazin-3(2H)-one. The product can be further purified by recrystallization from ethanol if necessary.[1]
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure for the chlorination of a pyridazinone using phosphorus oxychloride.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-phenylpyridazin-3(2H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). POCl₃ can act as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. (Caution: Highly Exothermic) In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until gas evolution ceases and the pH is neutral to basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or flash column chromatography to yield pure this compound.[9]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-phenylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-phenylpyridazine. This resource aims to address common experimental challenges and offer practical solutions to optimize this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of this compound is showing low to no yield. What are the most common initial checks?
A1: Low or no yield in the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound often points to several critical factors. Start by verifying the following:
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Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel and solvents have been thoroughly deoxygenated, typically by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1][2]
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. More electron-rich and sterically hindered ligands are generally required to facilitate the oxidative addition of the C-Cl bond to the palladium center.[2]
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Base Selection: The choice of base is crucial for the transmetalation step. Ensure the base is strong enough, soluble in the reaction medium, and freshly sourced. For chloropyridazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1]
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Reaction Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and typically require higher temperatures (80-120 °C) for the oxidative addition to proceed at a reasonable rate.[1]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[1] To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.
-
Use a Pd(0) Source: Employing a Pd(0) precatalyst can minimize the initial concentration of Pd(II).
-
Control Catalyst Loading: In some cases, reducing the catalyst loading can decrease the rate of homocoupling.[1]
Q3: Protodeboronation of my boronic acid seems to be a competing reaction. What can I do to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often facilitated by the presence of water or other protic species, especially under basic conditions. To address this:
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, using anhydrous solvents and reagents can be beneficial.
-
Switch to Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
Optimize the Base: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.
Q4: What is the best catalyst and ligand combination to start with for optimizing the coupling of this compound?
A4: For electron-deficient heteroaryl chlorides, highly active catalyst systems are required. Excellent starting points include palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] Good initial choices would be:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligands:
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Formation | Inactive catalyst system. | Switch to a more active catalyst/ligand combination suitable for heteroaryl chlorides (e.g., Pd₂(dba)₃/SPhos, Pd(OAc)₂/XPhos, or an NHC-ligated palladium catalyst).[2] |
| Insufficient reaction temperature. | Increase the reaction temperature to 80-120 °C. Consider using a higher-boiling solvent like dioxane or toluene. | |
| Ineffective base. | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Poor quality of reagents or solvents. | Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed. | |
| Formation of Dehalogenated Starting Material | Presence of a hydrogen source and a reducing environment. | Ensure the reaction is run under a strictly inert atmosphere. Minimize any potential sources of hydrogen. |
| Complex Mixture of Byproducts | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and increase the reaction time. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents). | |
| Incomplete Conversion | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed. |
| Catalyst deactivation. | The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation. Using bulky ligands can help prevent this.[2] |
Data Presentation: Catalyst and Ligand Screening
The following tables summarize the performance of various catalyst and ligand systems for the Suzuki coupling of chloropyridazine derivatives, providing a baseline for optimization.
Table 1: Comparison of Ligands for the Suzuki Coupling of 3-Chloropyridine with 4-Tolylboronic Acid
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | <5 |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| Pd₂(dba)₃ (1) | t-Bu₃P (2) | K₃PO₄ | Dioxane | 80 | 78 |
Data compiled from analogous reactions in the literature.
Table 2: Recommended Catalyst Systems for Electron-Deficient Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for challenging couplings of dichloropyridines.[2] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1] |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound, based on established methods for similar substrates.[1][3] Optimization for specific boronic acids may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Troubleshooting low yields in nucleophilic substitution of 3-Chloro-6-phenylpyridazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3-chloro-6-phenylpyridazine.
Troubleshooting Guide for Low Yields
Low yields in the nucleophilic substitution of this compound can be a common issue. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.
Issue: Low or No Product Formation
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned duration, extend the reaction time. A moderate increase in temperature, if the reactants and products are stable, can also enhance the reaction rate. |
| Low Reactivity of Nucleophile | Select a Stronger Nucleophile: The nucleophilicity of the substituting agent is a key factor. If possible, consider using a more reactive nucleophile. For amine substitutions, secondary amines are often more nucleophilic than primary amines. Increase Nucleophile Equivalents: Employing a molar excess of the nucleophile (typically 2-3 equivalents) can drive the reaction to completion. |
| Poor Solubility of Reactants | Solvent Screening: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider screening alternative solvents such as DMF, DMSO, NMP, or dioxane. |
| Presence of Impurities | Purify Starting Materials: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. Use Anhydrous and Degassed Solvents: Moisture and oxygen can lead to side reactions and degradation of reagents. Using dry, degassed solvents, especially for sensitive reactions, is recommended. |
| Deactivation by Acidic Byproduct | Add a Base: The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering it inactive. Incorporate a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to neutralize the acid. |
| Ineffective Heating | Ensure Uniform Heating: Use an oil bath or a heating mantle to ensure even and consistent heating of the reaction mixture. |
Issue: Formation of Multiple Products/Byproducts
| Potential Cause | Suggested Solutions |
| Formation of Disubstituted Byproduct | Control Stoichiometry: When using nucleophiles with multiple reactive sites (e.g., piperazine), a common side product is the disubstituted pyridazine. To minimize this, use a significant excess of the nucleophile.[1] |
| Side Reactions with the Solvent | Choose an Inert Solvent: Some solvents can react with the starting material or intermediates under the reaction conditions. Ensure the chosen solvent is inert. |
| Product Degradation | Modify Workup Procedure: The desired product may be unstable under the workup conditions. Avoid harsh acidic or basic conditions if the product is sensitive. Perform extractions and purification at lower temperatures if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction on this compound so slow?
A1: The rate of nucleophilic aromatic substitution (SNAr) is influenced by several factors. The pyridazine ring is electron-deficient, which activates the chlorine at the 3-position for substitution.[2][3] However, the reaction rate can still be slow due to:
-
A weak nucleophile: The reaction rate is directly proportional to the strength of the nucleophile.
-
Suboptimal reaction temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[2]
-
Inadequate solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the intermediate. Polar aprotic solvents like DMF or DMSO are often effective.
Q2: I am trying to perform an amination with a primary amine and getting low yields. What can I do?
A2: Direct amination with some primary amines can be challenging.[4] Consider the following:
-
Use of a catalyst: For some amine substitutions, a copper catalyst (e.g., powdered copper) can improve the yield.[2]
-
Alternative two-step synthesis: A common strategy is to first react the this compound with hydrazine hydrate to form the 3-hydrazino derivative. This intermediate can then be converted to the 3-amino product via hydrogenation with a catalyst like Raney Nickel.[1][4]
-
Palladium-catalyzed cross-coupling: For the synthesis of amino-pyridazines, modern methods like the Buchwald-Hartwig amination can be more efficient and provide higher yields under milder conditions compared to traditional SNAr.
Q3: What is the role of the phenyl group at the 6-position?
A3: The phenyl group at the 6-position is an electron-withdrawing group which further contributes to the electron-deficient nature of the pyridazine ring. This electronic effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution reaction.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for nucleophilic substitutions on pyridazine systems and potentially improve yields by minimizing the formation of side products.[5]
Q5: How do I remove the HCl generated during the reaction?
A5: The generated HCl should be neutralized to prevent the protonation and deactivation of the nucleophile. This is typically achieved by adding a stoichiometric amount or a slight excess of a base to the reaction mixture. Common choices include organic bases like triethylamine or inorganic bases like potassium carbonate.[1]
Data Presentation
The following table summarizes reaction conditions and yields for the nucleophilic substitution on a closely related substrate, 3-chloro-4-methyl-6-phenylpyridazine, which can serve as a starting point for optimization.
| Nucleophile | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| N-(2-hydroxyethyl)ethylenediamine | n-Butanol | - | Powdered Copper | Reflux | 48 | Not specified |
| Hydrazine Hydrate | Hydrazine Hydrate | - | - | Reflux | 1.5 | Not specified |
Note: The data presented is for 3-chloro-4-methyl-6-phenylpyridazine and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general method for the nucleophilic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (2-3 equivalents)
-
Triethylamine (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Methodology:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (2-3 equivalents) and triethylamine (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 3-Hydrazino-6-phenylpyridazine
This protocol details the reaction with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (excess)
-
Ethanol
-
Standard laboratory glassware
-
Reflux apparatus
Methodology:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-hydrazino-6-phenylpyridazine.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Factors influencing the yield of the substitution reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
References
- 1. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling Side Products
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the formation of homocoupling byproducts in Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid or its ester) couple to form a symmetrical biaryl compound.[1][2] This undesired process consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[2][3]
Q2: What are the primary causes of boronic acid homocoupling?
A2: Homocoupling is primarily caused by two interconnected mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[2][4] These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[4][5] Therefore, rigorous exclusion of oxygen is one of the most critical steps to suppress this pathway.[4][5]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.[2][4] This is particularly problematic at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0) state.[4]
Q3: How does the choice of palladium source affect homocoupling?
A3: The palladium source is critical. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step that can initiate homocoupling.[1][2][6] If you use a Pd(II) source, the presence of residual Pd(II) can promote homocoupling.[6] To mitigate this, you can add a mild reducing agent, such as potassium formate, to facilitate the complete and rapid reduction of Pd(II) to Pd(0).[5][6][7]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often recommended because they can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of reaction intermediates that might otherwise participate in side reactions, including those leading to homocoupling.[2]
Q5: How does the choice of base influence the formation of homocoupling byproducts?
A5: The base is essential for activating the boronic acid for the transmetalation step, but an inappropriate choice can promote side reactions.[2][9] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes accelerate homocoupling or cause degradation of starting materials.[4]
Q6: Can solvents and temperature be optimized to reduce homocoupling?
A6: Yes. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and effective.[4] While water is often added to dissolve the base, excessive amounts can sometimes promote homocoupling and protodeboronation.[4] Running the reaction at the lowest effective temperature can also help suppress side reactions, as higher temperatures can accelerate the rate of homocoupling more than the desired cross-coupling.[4][10][11]
Q7: Are boronic esters more stable than boronic acids against homocoupling?
A7: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions.[6] These esters provide a slow, controlled release of the active boronic acid into the reaction, keeping its instantaneous concentration low and thus disfavoring the bimolecular homocoupling reaction.[6][12] They are also generally more resistant to other decomposition pathways like protodeboronation.[13]
Troubleshooting Guide
This section provides actionable solutions to common problems encountered during Suzuki-Miyaura coupling reactions.
| Problem Observed | Potential Cause(s) | Recommended Action(s) & Expected Outcome |
| Significant Homocoupling Product | 1. Presence of Dissolved Oxygen | Action: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.[1][4] Outcome: Reduces oxidation of the Pd(0) catalyst to the problematic Pd(II) species.[1] |
| 2. Use of a Pd(II) Precatalyst | Action: Consider switching to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[1][6] If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equiv.) before adding the catalyst.[5][6][7] Outcome: Minimizes the concentration of Pd(II) available to participate in homocoupling.[1][5] | |
| 3. Inappropriate Ligand Choice | Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands).[2] Outcome: Accelerates the desired catalytic cycle, particularly reductive elimination, outcompeting the homocoupling pathway.[2] | |
| 4. Suboptimal Base/Solvent | Action: Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] Optimize the solvent system, often an aprotic solvent with a minimal, carefully controlled amount of degassed water.[4] Outcome: Creates conditions less favorable for homocoupling and other side reactions. | |
| 5. High Boronic Acid Instability/Concentration | Action: Add the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low.[4] Alternatively, use a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[6] Outcome: Disfavors the bimolecular homocoupling reaction and minimizes decomposition. | |
| Low Yield of Desired Product | 1. Protodeboronation | Action: Use a more stable boronic ester. Minimize water content and consider using anhydrous conditions if feasible.[14][15] Outcome: Prevents the loss of the organoboron reagent to hydrolysis. |
| 2. Catalyst Deactivation | Action: Ensure high purity of all reagents and solvents. Optimize reaction temperature; excessive heat can cause catalyst decomposition into palladium black.[10][16] Outcome: Maintains an active and efficient catalytic cycle throughout the reaction. |
Data Presentation
Table 1: Effect of Deoxygenation Method and Additives on Homocoupling
Adapted from studies on Suzuki-Miyaura reactions, this table illustrates strategies to minimize homocoupling by controlling Pd(II) concentration.
| Entry | Deoxygenation Method | Additive (1-2 equiv.) | Relative Homocoupling Level |
| 1 | None (Reaction in Air) | None | High[17] |
| 2 | N₂ Purge (15 min) | None | Moderate |
| 3 | N₂ Subsurface Sparge (30 min) | None | Low[5][7] |
| 4 | N₂ Subsurface Sparge (30 min) | Potassium Formate | Very Low / Suppressed[5][7] |
Table 2: General Guide to Base Selection
The choice of base can significantly influence reaction outcomes. Weaker inorganic bases are often a good starting point to minimize side reactions.
| Base | Typical Strength | Common Solvents | Notes on Homocoupling |
| K₃PO₄ | Moderate/Strong | Dioxane/H₂O, Toluene/H₂O | Often effective and can suppress homocoupling compared to stronger bases.[2][4] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O | A common and effective choice; generally less likely to promote homocoupling.[2][4] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Very effective for difficult couplings, but its high basicity may sometimes increase side reactions. |
| NaOH | Very Strong | Aqueous mixtures | Can be effective but has a higher tendency to promote homocoupling and other side reactions.[4] |
Experimental Protocols
Protocol 1: Rigorous Degassing and Reaction Setup under Inert Atmosphere
This protocol is essential for minimizing oxygen-mediated homocoupling.
-
Glassware Preparation: Dry a Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide, boronic acid (or ester), base, and ligand to the flask.
-
Inerting the System: Seal the flask, then evacuate the atmosphere inside using a vacuum pump and backfill with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]
-
Solvent Preparation (Degassing): Degas the reaction solvent(s) by bubbling an inert gas (sparging) through the liquid for 20-30 minutes prior to use.[1] For particularly sensitive reactions, use the "freeze-pump-thaw" method.
-
Solvent Addition: Add the degassed solvent(s) to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Catalyst Addition: With the reaction mixture under a positive pressure of inert gas, quickly add the palladium catalyst.
-
Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring. Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.
-
Workup: After completion (monitored by TLC or LC-MS), cool the reaction to room temperature, then proceed with a standard aqueous workup.[2]
Visualizations
Catalytic Cycles and Troubleshooting Workflow
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Choice of base and solvent for efficient cross-coupling reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions by making informed choices about the base and solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the first things I should check regarding the base and solvent?
Low yields in Suzuki-Miyaura coupling are a common issue that can often be traced back to the choice of base or solvent.[1][2] Here’s a checklist to begin your troubleshooting:
-
Base Strength and Solubility : The base is crucial for activating the boronic acid to facilitate transmetalation.[3][4] If the base is too weak, this activation will be inefficient. If it's insoluble in the reaction medium, its effectiveness will be severely limited. For instance, strong inorganic bases like potassium phosphate (K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective.[1][3] Cesium carbonate is particularly useful in challenging couplings due to its higher solubility in organic solvents.[3]
-
Solvent Polarity and Coordinating Ability : The solvent influences catalyst stability, reaction rate, and even selectivity.[5] Ethereal solvents like 1,4-dioxane and THF are common, often used with water as a co-solvent.[4] This biphasic system can help dissolve the inorganic base while keeping the organic components in the organic phase.[6] However, the choice is not always straightforward; some polar aprotic solvents (e.g., DMF, acetonitrile) can alter the catalyst's nature and change reaction selectivity.[5]
-
Presence of Water : While anhydrous conditions are sometimes necessary, a small amount of water can be beneficial or even essential in Suzuki couplings.[7][8][9] Water can increase the solubility of inorganic bases and facilitate the formation of the active catalytic species.[8] However, excessive water can lead to catalyst decomposition (e.g., formation of NiO/Ni(OH)₂ in nickel-catalyzed systems) or unwanted side reactions like protodeboronation.[1][8] An optimal water content is often between 5-15 equivalents.[7]
-
Degassing : Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[1]
Q2: How do I rationally select a base for my cross-coupling reaction? Are there general guidelines?
While there's no universal base that works for all cross-coupling reactions, you can follow a systematic approach. The base's primary role is often to facilitate the transmetalation step (in Suzuki) or the deprotonation of a nucleophile (in Buchwald-Hartwig or Sonogashira).
General Guidelines for Base Selection:
-
Substrate Compatibility : The most critical factor is the stability of your starting materials and product to the base. If your substrates contain base-sensitive functional groups (like esters), a strong base such as NaOtBu could cause decomposition.[10][11] In such cases, milder bases like K₂CO₃ or KF are preferred.[10]
-
Reaction Type : Different named reactions have preferred bases.
-
Suzuki-Miyaura : Inorganic bases are common. K₃PO₄ is effective for challenging couplings, especially with less reactive aryl chlorides.[1] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used and versatile.[3]
-
Buchwald-Hartwig Amination : Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For base-sensitive substrates, a combination of an organic base (like DBU) with an inorganic salt can be a good solution.[12]
-
Heck and Sonogashira : Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used. They act as both a base and sometimes a ligand for the catalyst.[13][14]
-
-
Solubility : The base must have some solubility in the reaction medium to be effective. The rate of many cross-coupling reactions can be limited by the low concentration of dissolved base.[8] This is why a co-solvent like water is often added when using inorganic bases in organic solvents.
Q3: My reaction is sluggish or stalls completely. Could the solvent be the culprit?
Absolutely. The solvent plays a multifaceted role, influencing everything from reagent solubility to catalyst activity and stability.[7][15]
-
Solubility Issues : If your starting materials, base, or catalyst are not adequately dissolved, the reaction will be slow or may not proceed at all. This can sometimes be addressed by switching to a different solvent or increasing the reaction temperature.
-
Catalyst Inhibition : Some solvents can act as ligands, coordinating to the palladium center and inhibiting catalytic activity. Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit Buchwald-Hartwig reactions for this reason and should generally be avoided.[12]
-
Solvent Polarity : The polarity of the solvent can dramatically affect reaction rates. For example, polar aprotic solvents like DMF are often used in Heck reactions because they can stabilize polar intermediates in the catalytic cycle.[7] However, solvent effects can be complex and do not always trend with simple properties like dielectric constant.[5]
-
"Green" Solvents : There is a growing trend to replace common but potentially hazardous solvents like dioxane and toluene.[16] Greener ether alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have shown excellent performance, often comparable or superior to traditional solvents, with added safety and environmental benefits.[17] For Buchwald-Hartwig amination, 2-MeTHF and MTBE have been identified as preferred green alternatives.[18][19]
Data & Protocols
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
This table summarizes the performance of various bases in the coupling of 4-bromotoluene with phenylboronic acid. Conditions are standardized to illustrate the effect of the base.
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 94 |
| K₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 92 |
| K₃PO₄ | Toluene/H₂O (10:1) | 100 | 16 | 95 |
| Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 96 |
| NEt₃ | Toluene/H₂O (10:1) | 100 | 16 | 45 |
| NaOH | H₂O:EtOH (1:1) | 65 | 1 | 96 |
Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[3][20]
Table 2: Comparison of Ether Solvents in Cross-Coupling Reactions
This table compares the efficacy of common ether solvents across different reaction types.
| Reaction | Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 80 | 95 |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | 96 |
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 93 |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | THF | 100 | 88 |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | 2-MeTHF | 100 | 92 |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Dioxane | 100 | 90 |
Data compiled from multiple sources for illustrative purposes.[17]
Detailed Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
This protocol provides a general procedure for screening different bases to optimize a Suzuki-Miyaura reaction.[3]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base to be screened (e.g., Na₂CO₃, K₃PO₄, etc., 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Seal the vessel. Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[21]
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. jmcct.com [jmcct.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nanochemres.org [nanochemres.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Removal of Phosphorus Oxychloride from 3-Chloro-6-phenylpyridazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-phenylpyridazine. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges associated with the removal of excess phosphorus oxychloride (POCl₃), a critical and hazardous step in the synthesis process.
The synthesis of this compound typically involves the chlorination of 6-phenylpyridazin-3(2H)-one using an excess of phosphorus oxychloride.[1][2] While effective, this method necessitates a careful and controlled workup procedure to safely neutralize and remove the highly reactive excess POCl₃ and its acidic byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification stages following the chlorination reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed & Uncontrolled Exotherm (Runaway Reaction) | 1. Quenching at Low Temperatures (0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms.[3][4] 2. Incomplete Hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist, leading to a delayed and sudden release of heat.[3] | 1. Maintain Controlled, Elevated Temperature: Quench the reaction mixture by adding it to a solution at a controlled temperature range of 35-40°C to ensure immediate, controlled hydrolysis.[3][5] 2. Use a "Reverse Quench": ALWAYS add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring. NEVER add the quenching solution to the reaction mixture.[3][5] 3. Ensure Sufficient Aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species. |
| Low Product Yield or Reversion to Starting Material | 1. Product Instability in Base: The use of strong aqueous bases (e.g., NaOH) for neutralization can lead to the hydrolysis of the target chloro-pyridazine back to the pyridazinone starting material.[3][6] 2. Product Loss During Workup: The product may be lost due to incomplete extraction or difficulties during purification.[7] | 1. Use Milder Quenching/Neutralization Agents: Use a buffered solution, such as aqueous sodium acetate, to control the pH.[3][5] Saturated sodium bicarbonate (NaHCO₃) is also a common and safer alternative to strong bases.[6][8] 2. Optimize Extraction: Ensure complete extraction by performing multiple extractions with a suitable organic solvent. 3. Consider Pre-Quench Distillation: If possible, remove the bulk of excess POCl₃ by vacuum distillation before the aqueous workup. This significantly reduces the hazard and intensity of the quench.[6] |
| Formation of Thick Slurry or Insoluble Material | 1. Precipitation of Product: The desired product may be insoluble in the aqueous quench mixture. 2. Formation of Inorganic Salts: Neutralization of phosphoric acid and HCl byproducts generates inorganic salts that may have limited solubility.[3] | 1. Add a Co-solvent: The addition of the extraction solvent (e.g., Dichloromethane, Ethyl Acetate) during or after the quench can help keep the product dissolved.[3] 2. Adjust pH: The solubility of the product may be pH-dependent. Carefully adjust the pH after the initial quench.[3] 3. Dilute the Quench Mixture: Adding more water may help dissolve the inorganic salts.[3] |
| Product Re-appears in TLC After Workup | 1. Hydrolysis of Chloro Product: The desired this compound may be hydrolyzing back to the 6-phenylpyridazin-3(2H)-one starting material during the aqueous workup, especially under basic conditions.[6] | 1. Evaporate Excess POCl₃: Before workup, remove as much POCl₃ as possible under reduced pressure.[6] 2. Use a Weak Base: Quench the remaining residue carefully with a weak base like saturated aqueous NaHCO₃.[6][8] 3. Partition Between Solvent and Base: Dilute the reaction residue in an organic solvent like CH₂Cl₂ and then partition this solution with the aqueous base. This protects the product from prolonged exposure to the aqueous phase.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench excess phosphorus oxychloride? A1: The safest method is a "reverse quench." This involves the slow, dropwise addition of the reaction mixture containing excess POCl₃ into a vigorously stirred quenching solution.[3] This ensures that POCl₃ is always the limiting reagent in the quenching flask, allowing for better temperature control and preventing a runaway reaction. Quenching into a warm (35-40°C) aqueous sodium acetate solution is a highly recommended safe protocol.[5]
Q2: Why is quenching POCl₃ in ice-cold water (0-5°C) dangerous? A2: Although it seems counterintuitive, quenching at very low temperatures is hazardous. The hydrolysis of POCl₃ is slow at these temperatures, allowing the unreacted reagent to accumulate.[3][4] As the mixture inevitably warms during the quench or subsequent workup, the hydrolysis can accelerate suddenly and uncontrollably, leading to a violent exothermic event or "runaway reaction".[3][4]
Q3: What are the primary byproducts of POCl₃ hydrolysis? A3: POCl₃ reacts exothermically with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[9] The generation of HCl gas is a major reason why this procedure must be performed in a well-ventilated fume hood.[10]
Q4: What Personal Protective Equipment (PPE) is essential when handling POCl₃? A4: Always work in a well-ventilated chemical fume hood.[3] Essential PPE includes chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a lab coat.[11] Ensure that an emergency safety shower and eyewash station are immediately accessible.[11]
Q5: How can I confirm that all phosphorus-containing impurities have been removed? A5: While standard techniques like TLC and ¹H NMR are excellent for assessing the purity of the organic product, they may not detect inorganic phosphorus impurities. For rigorous confirmation of removal, ³¹P NMR spectroscopy can be used to detect the presence of POCl₃, phosphorodichloridic acid, or phosphoric acid.[12][13] In situ Raman spectroscopy is another advanced method to monitor the quench process and ensure its completion.[12][14]
Experimental Protocols
Protocol 1: Synthesis of this compound (General)
-
Precursor Synthesis: 6-phenylpyridazin-3(2H)-one can be synthesized by refluxing 3-benzoylpropionic acid with hydrazine hydrate in a solvent like ethanol.[15]
-
Chlorination: A mixture of 6-phenylpyridazin-3(2H)-one (1 eq.) in excess phosphorus oxychloride (e.g., 5-10 eq.) is heated under reflux for 2-4 hours.[1] The reaction progress should be monitored by TLC until the starting material is consumed.
Protocol 2: Removal of Excess POCl₃ by Distillation (Optional but Recommended)
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Assemble a distillation apparatus suitable for vacuum.
-
Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step significantly reduces the amount of reagent that needs to be quenched, making the subsequent workup safer and more manageable.[6]
Protocol 3: Safe Quenching of Residual POCl₃ (Reverse Quench)
-
In a separate large flask equipped with a mechanical stirrer and a thermometer, prepare the quenching solution (e.g., a slurry of crushed ice and saturated aqueous NaHCO₃ or a 35-40°C solution of aqueous sodium acetate).[3][5]
-
Slowly and dropwise, add the cooled reaction residue from Protocol 1 or 2 to the vigorously stirred quenching solution.
-
Carefully monitor the temperature of the quenching mixture, maintaining it below 20°C for an ice/bicarbonate quench or at 35-40°C for a sodium acetate quench.[3] Control the addition rate to manage the exotherm and any gas evolution.
-
After the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure complete hydrolysis.[3]
Protocol 4: Product Workup and Purification
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[16]
-
Combine the organic layers. Wash sequentially with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
Purify the crude this compound by either recrystallization (e.g., from an isopropanol/ether mixture) or flash column chromatography on silica gel.[17][18]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical flow diagram illustrating the safe "reverse quench" method for phosphorus oxychloride.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. nj.gov [nj.gov]
- 12. acs.figshare.com [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 3-Chloro-6-phenylpyridazine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 3-Chloro-6-phenylpyridazine samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from various stages of the synthetic process and storage. Key sources include:
-
Starting Materials: Unreacted starting materials and any impurities already present in them. A common precursor is 6-phenylpyridazin-3(2H)-one, which itself may contain impurities.[1]
-
Intermediates: Residual amounts of intermediates from the synthetic route.
-
By-products: Unwanted products formed from side reactions during the synthesis. For instance, in the chlorination of the pyridazinone precursor, incomplete or over-chlorination can lead to by-products.
-
Reagents and Solvents: Residual reagents, catalysts (like phosphorus oxychloride), and solvents used in the manufacturing and purification processes.[2]
-
Degradation Products: Impurities that form due to the degradation of the final product during storage or handling, which can be influenced by factors like light, heat, and humidity.[2][3][4]
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode with UV detection, is the most common technique for separating, identifying, and quantifying non-volatile organic impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of these impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help in identifying the functional groups present in the impurities.
Q3: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities in Active Pharmaceutical Ingredients (APIs)?
The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. According to ICH Q3A(R2), for a maximum daily dose of ≤ 2g/day, the thresholds are:
| Threshold Type | Percentage |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
Any impurity observed at a level higher than 0.1% should be characterized.
Potential Impurity Profile
The following table summarizes potential impurities that could be encountered during the synthesis of this compound. The quantitative data presented is hypothetical and serves as an illustrative example based on common synthetic routes for pyridazines.
| Potential Impurity | Potential Source | Typical Reporting Threshold (%) | Hypothetical Observed Range (%) |
| 6-Phenylpyridazin-3(2H)-one | Incomplete Reaction | ≥ 0.05 | 0.05 - 0.25 |
| Isomeric Impurity | Side Reaction | ≥ 0.05 | 0.08 - 0.20 |
| Over-chlorinated By-product | Side Reaction | ≥ 0.05 | < 0.10 |
| Hydrolytic Degradant | Degradation | ≥ 0.05 | < 0.15 |
| Oxidative Degradant | Degradation | ≥ 0.05 | < 0.10 |
Troubleshooting Guides
HPLC Analysis
Q4: My chromatogram shows significant peak tailing for the main component and impurities. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based column can interact with basic analytes.
-
Solution: Try lowering the pH of the mobile phase to suppress the ionization of silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.[2]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Column Contamination or Degradation: The column may be contaminated, or the stationary phase may have degraded.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
Q5: I am observing peak fronting in my chromatogram. What is the likely cause?
Peak fronting is often a result of:
-
High Sample Concentration: Injecting a sample that is too concentrated.
-
Solution: Dilute the sample.
-
-
Sample Solvent Incompatibility: The sample solvent being significantly stronger than the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Q6: I am seeing extraneous peaks in my chromatogram that are not related to my sample. What could be the source?
These ghost peaks can arise from:
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.
-
Solution: Increase the wash time between injections and use a strong wash solvent.[2]
-
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from the HPLC system components can accumulate on the column and elute as peaks.
-
Solution: Use freshly prepared, high-purity mobile phase and ensure the system is clean.[2]
-
Sample Preparation
Q7: I am having trouble dissolving my this compound sample for analysis. What solvents should I try?
This compound is generally soluble in common organic solvents. For HPLC analysis, it is recommended to dissolve the sample in the mobile phase or a solvent like methanol or acetonitrile. Sonication can aid in dissolution.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol outlines a general starting point for developing an impurity profile method for this compound. This method is based on a protocol for the closely related 3-Chloro-4-methyl-6-phenylpyridazine and may require optimization.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: General GC-MS Method for Residual Solvent Analysis
This protocol is for the identification of potential residual solvents. This method is a general protocol and may require optimization for specific solvents.[2]
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program (Example):
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
Visualizations
Caption: General experimental workflow for the synthesis and impurity analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues encountered during impurity analysis.
References
Technical Support Center: Regioselectivity in Reactions of 3-Chloro-6-phenylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the regioselectivity of chemical reactions involving 3-Chloro-6-phenylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site on this compound is the carbon atom bonded to the chlorine atom (the C-3 position). The pyridazine ring is electron-deficient, which activates the C-Cl bond towards two main types of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring makes the C-3 position susceptible to attack by strong nucleophiles, leading to the displacement of the chloride.[1][2]
Q2: What are the key factors that control regioselectivity in reactions with substituted pyridazines?
A2: For pyridazine derivatives, several factors are critical in directing the regiochemical outcome of a reaction:
-
Electronic Effects: The inherent polarity of the pyridazine ring makes positions adjacent to the nitrogen atoms (α-positions like C-3 and C-6) more electron-deficient and generally more reactive towards nucleophilic attack or oxidative addition.[3]
-
Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming reagent can hinder reaction at a nearby position, favoring reaction at a more accessible site.
-
Ligand Choice (in Cross-Coupling): The choice of phosphine or N-heterocyclic carbene (NHC) ligand in palladium-catalyzed reactions is crucial. Bulky, electron-rich monophosphine ligands can sometimes favor reaction at unconventional sites, while bidentate ligands often promote reaction at the electronically favored position.[3][4]
-
Leaving Group Ability: In di- or poly-halogenated pyridazines, the nature of the halogen influences reactivity. The typical order for palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. This allows for selective reactions by choosing substrates with mixed halides.[5][6]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the selectivity of a reaction by affecting catalyst activity, substrate solubility, and the rate of competing side reactions.
Q3: Can I functionalize the C-4 or C-5 positions of the pyridazine ring?
A3: While direct functionalization at C-3 is most common, accessing the C-4 or C-5 positions is possible, typically through a deprotonative metalation strategy. This involves using a strong, sterically hindered base (like lithium tetramethylpiperidide, LiTMP) to selectively deprotonate one of the ring C-H bonds, creating a nucleophilic organolithium species that can then be trapped with an electrophile.[7] The regioselectivity of this metalation is highly dependent on the directing effects of existing substituents and the precise reaction conditions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for functionalizing the C-3 position of this compound. However, achieving high yield and selectivity can be challenging.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low conversion or only starting material. What should I check?
Answer: Low conversion in Suzuki couplings of chloro-heterocycles is a common issue. Consider the following troubleshooting steps.
Troubleshooting Workflow for Low Suzuki Coupling Yield
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Recommended Catalyst Systems for C-Cl Bond Activation
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | A robust, general-purpose system for activating aryl chlorides. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or CPME | 100-110 | Good to Excellent | Highly active for sterically hindered or electron-rich substrates. |
| PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | DMF or DME/H₂O | 80-100 | Moderate to Good | A classic catalyst, may require higher temperatures for C-Cl bonds. |
| [Pd(allyl)Cl]₂ / cataCXium® A | K₃PO₄ | t-BuOH/H₂O | 80 | Good | Buchwald's system, effective for a wide range of substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in Sequential Cross-Coupling
Question: I have successfully performed a Suzuki reaction at the C-3 position. Now I want to introduce a second, different group onto the pyridazine ring via C-H activation or metalation, but I am getting a mixture of C-4 and C-5 substituted isomers. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in a second functionalization step is challenging and depends heavily on directing group effects and the mechanism of the second reaction.
-
For Directed Ortho-Metalation (DoM): The nitrogen atoms of the pyridazine ring and the newly introduced C-3 substituent will direct the deprotonation. The phenyl group at C-6 is generally a poor directing group. The regiochemical outcome will be a complex interplay between the directing ability of the C-3 substituent and the inherent acidity of the C-4 vs. C-5 protons. To favor one isomer, you may need to install a strong directing group at C-3 (e.g., an amide or pivaloyl-protected amine) before attempting the metalation.[7]
-
Ligand-Controlled C-H Functionalization: In some modern palladium-catalyzed C-H activation reactions, the choice of ligand can steer the reaction to a specific C-H bond. This is an advanced topic, and success often relies on screening various directing groups and specialized ligands (e.g., mono-N-protected amino acids).
Troubleshooting Guide: Buchwald-Hartwig Amination
Question: I am trying to couple a primary or secondary amine with this compound but the reaction is slow and gives a low yield. What conditions should I try?
Answer: Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system and a strong base.
Recommended Conditions for Buchwald-Hartwig Amination
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu or LHMDS | Toluene or Dioxane | 90-110 | Excellent for a broad range of primary and secondary amines. |
| Pd(OAc)₂ / XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100-110 | A milder base can sometimes be used, but may require longer reaction times. |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | K₃PO₄ | Water or Solvent-Free | 80-100 | An effective system for aqueous or solvent-free conditions.[8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).
-
Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) for 16-24 hours.
-
Work-up & Purification: Follow a similar aqueous work-up and chromatographic purification as described for the Suzuki-Miyaura coupling.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAAr)
Question: My SNAAr reaction with an amine/alkoxide is not proceeding, even at high temperatures. How can I drive the reaction to completion?
Answer: While the pyridazine ring activates the C-Cl bond for SNAAr, the reaction often requires forcing conditions or a very strong nucleophile.
Mechanism and Troubleshooting for SNAAr
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Purity Determination of 3-Chloro-6-phenylpyridazine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like 3-Chloro-6-phenylpyridazine is of paramount importance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) stands out as the most common and robust method for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from its potential impurities.
Comparison of Analytical Techniques
While HPLC is a primary method for purity analysis, other techniques offer complementary information, particularly for specific types of impurities. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Technique | Primary Application for this compound | Advantages | Disadvantages |
| HPLC-UV | Primary method for purity determination and quantification of non-volatile process-related impurities and degradation products. | High resolution and sensitivity for a wide range of organic molecules. Excellent for quantitative analysis. | Not suitable for volatile impurities. Identification of unknown impurities may require coupling with mass spectrometry (LC-MS). |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[1][2] | High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification.[1][2] | Not suitable for non-volatile or thermally labile compounds.[1] Derivatization may be required for some analytes. |
| TLC | Rapid, qualitative monitoring of reaction progress during synthesis to check for the consumption of starting materials and formation of products.[3] | Simple, fast, and inexpensive. Can be used for a quick screen of multiple samples. | Primarily qualitative, not suitable for accurate quantification. Lower resolution compared to HPLC. |
| qNMR | Absolute or relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[4][5][6] | Provides structural information and can quantify compounds without a matching standard.[7] Can be a primary method for purity assignment.[8] | Lower sensitivity compared to chromatographic methods. Requires a well-resolved spectrum where signals of the analyte and impurities do not overlap.[7] |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using various techniques.
Protocol 1: Purity Determination by Reversed-Phase HPLC (Hypothetical Method)
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity analysis of this compound. Method development and validation are necessary for specific applications.[9][10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of this compound)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol provides a general method for the detection of residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness)
Procedure:
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
-
MS Conditions:
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest.
-
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This is a general procedure for monitoring the progress of a chemical reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen solvent system.
-
On a TLC plate, spot the starting material, the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture.[3]
-
Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Workflow for HPLC Purity Determination
The following diagram illustrates the typical workflow for determining the purity of a substance like this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. How To [chem.rochester.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Reactivity of 3-Chloro-6-phenylpyridazine and Other Chloropyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Chloro-6-phenylpyridazine with other relevant chloropyridazines, supported by experimental data from the scientific literature. Understanding the relative reactivity of these compounds is crucial for designing efficient synthetic routes and developing novel pyridazine-based molecules in medicinal chemistry and materials science.
Introduction to Chloropyridazine Reactivity
The reactivity of chloropyridazines is primarily governed by the electron-deficient nature of the pyridazine ring and the lability of the chlorine substituent. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms, particularly those in the ortho and para positions to the nitrogens, susceptible to nucleophilic attack. This electronic property facilitates both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This compound possesses a reactive chlorine atom at the 3-position, which is activated by the adjacent nitrogen atom. The phenyl group at the 6-position can further influence the electronic properties of the ring system. This guide will compare its reactivity with that of 3,6-dichloropyridazine, a common and often more readily available starting material.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of chloropyridazines, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reactivity in SNAr is highly dependent on the electronic nature of the pyridazine ring and the position of the chloro substituent.
Comparative Data for Amination Reactions
The introduction of an amino group is a frequent transformation in drug discovery. Below is a comparison of amination reactions for this compound and 3,6-dichloropyridazine. It is important to note that the reaction conditions are not identical, which will influence the observed yields.
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Hydrazine hydrate | Dioxane, reflux, 6 h | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 55% | [1] |
| 3,6-Dichloropyridazine | Ammonia water | Solvent, 30-180 °C, 5-26 h | 3-Amino-6-chloropyridazine | up to 89.25% | [2] |
| 3,6-Dichloropyridazine | 25% Aqueous ammonia | 100 °C, 12 h, in pressure reactor | 3-Amino-6-chloropyridazine | 96% | |
| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | Ethanol, reflux, 4 h | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 83% | [3] |
| 3,6-Dichloropyridazine | 1-(2-Pyridyl)piperazine | Ethanol, reflux, 4 h | 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine | Not specified | [4] |
Note: The data for this compound is for a structurally related derivative, highlighting the general reactivity of the 3-chloro position.
The high yields observed for the amination of 3,6-dichloropyridazine suggest a highly reactive substrate. In 3,6-dichloropyridazine, both chlorine atoms are activated by the adjacent nitrogen atoms. The reaction with ammonia typically results in the selective substitution of one chlorine atom to yield 3-amino-6-chloropyridazine[5].
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used to introduce aryl, heteroaryl, and amino moieties onto the pyridazine core.
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the arylation of chloropyridazines. The following table compares the outcomes of Suzuki-Miyaura couplings for different chloropyridazine substrates.
| Starting Material | Coupling Partner | Catalyst System | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various (hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | DME, ethanol, water, 80 °C, 48 h | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28% | [6] |
| 3-Amino-6-chloropyridazine | Various arylboronic acids | Pd(0) catalyst | Not specified | 3-Amino-6-arylpyridazines | 22-65% | [7] |
| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos or CombiPhos Pd6 | Microwave, 135-140 °C, 30 min | 6-Aryl-5-dialkylaminopyridazinones | Moderate to good | [8] |
The yields for Suzuki-Miyaura coupling can be highly dependent on the specific substrates, catalyst system, and reaction conditions. For dichloropyridazines, selective mono-arylation can often be achieved by controlling the reaction stoichiometry and conditions.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination) of 3,6-Dichloropyridazine
This protocol is a generalized procedure based on literature methods for the synthesis of 3-amino-6-chloropyridazine[2].
Materials:
-
3,6-Dichloropyridazine
-
Ammonia water (or other amine nucleophile)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Reaction vessel (e.g., sealed tube or autoclave for reactions above the solvent's boiling point)
Procedure:
-
In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in the chosen solvent.
-
Add the amine nucleophile (e.g., ammonia water) to the solution. The molar ratio of amine to dichloropyridazine may vary depending on the desired product (mono- or di-substitution).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-150 °C) for the required time (typically several hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling of Chloropyridazines
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of chloro-heterocycles[6][9].
Materials:
-
Chloropyridazine substrate (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., DME/water, Toluene/water, Dioxane/water)
Procedure:
-
To a reaction flask, add the chloropyridazine, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: Generalized pathway for nucleophilic aromatic substitution on a chloropyridazine.
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound is characteristic of chloropyridazines, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons with other chloropyridazines under identical conditions are not extensively documented, the available data suggests that the chlorine atom at the 3-position is highly susceptible to displacement.
In comparison to 3,6-dichloropyridazine, this compound offers the advantage of having a single reactive site for substitution, which can simplify product purification. However, 3,6-dichloropyridazine is often more commercially available and can be a versatile precursor for the synthesis of various mono- and di-substituted pyridazines through controlled reaction conditions. The choice of starting material will ultimately depend on the specific synthetic target, cost, and availability. The experimental protocols and reaction pathways provided in this guide offer a foundation for researchers to further explore the rich chemistry of these important heterocyclic scaffolds.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic comparison of 3-Chloro-6-phenylpyridazine and its derivatives
A Spectroscopic Comparison of 3-Chloro-6-phenylpyridazine and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its derivatives for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, experimental protocols, and visualizations to facilitate understanding of the structural and electronic properties of these compounds.
Spectroscopic Data Comparison
The spectroscopic characteristics of this compound and its derivatives are crucial for their identification and structural elucidation. The following tables summarize the key spectroscopic data.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | Aromatic protons of the phenyl group and pyridazine ring protons.[1] | Carbons of the phenyl and pyridazine rings.[1] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Not specified | Expected signals for aromatic protons, a singlet for the methyl group, and a signal for the remaining pyridazine proton.[2] | Expected signals for phenyl and pyridazine ring carbons, and a signal for the methyl carbon.[2] |
| 3-Methylpyridazine | CDCl₃ | 9.03 (d), 7.39 (d), 7.37 (dd), 2.72 (s).[3] | Not specified |
| 6-Amino-3-chloropyridazine | Not specified | Data available, specific shifts not detailed in the provided snippet.[4] | Not specified |
Table 2: IR, Mass Spectrometry, and UV-Vis Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (MS) | UV-Vis (λmax, nm) |
| This compound | Characteristic bands for C-H, C=C, C=N stretching, and C-Cl vibrations.[1] | Molecular ion peak corresponding to its molecular weight (190.63 g/mol ) with a characteristic isotopic pattern for a chlorine-containing molecule.[1][5] | Pyridazine and its derivatives typically show absorption in the UV region.[6][7] |
| 3-Chloro-4-methyl-6-phenylpyridazine | Expected bands for aromatic and methyl C-H stretching, C=C and C=N stretching, and C-Cl stretching.[2] | Expected molecular ion peak at m/z 204.66, showing the isotopic pattern for chlorine.[2] | Not specified |
| 3-Chloro-6-methoxypyridazine | Data available.[8] | Data available.[8] | Not specified |
| Pyridazine | Data available.[9] | Data available.[9] | Data available.[9] |
Experimental Protocols
Generalized protocols for the spectroscopic characterization of this compound and its derivatives are described below.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[10] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] Samples can be prepared as KBr pellets for solid compounds or analyzed as a thin film.[10] The spectra are analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[2]
Mass Spectrometry (MS)
Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10] The data is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).[10] The isotopic distribution, particularly for chlorine-containing compounds, is a key feature for identification.[2]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of pyridazine derivatives are recorded in a suitable solvent, like dimethylformamide or toluene.[11][12] These spectra provide information about the electronic transitions within the molecule and are sensitive to the polarity of the solvent, which can indicate intramolecular charge transfer states.[11]
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of pyridazine derivatives.
Caption: Generalized workflow for pyridazine derivative synthesis and characterization.
References
- 1. This compound | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]
- 4. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 9. Pyridazine [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Biological Potential of Novel 3-Chloro-6-phenylpyridazine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel 3-chloro-6-phenylpyridazine derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document serves as a valuable resource for evaluating the therapeutic potential of this promising class of compounds.
The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. The this compound core, in particular, offers a versatile platform for the development of new therapeutic agents. The presence of a reactive chlorine atom at the 3-position allows for facile chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.
Comparative Biological Activity
The following tables summarize the quantitative data from various studies on the biological activity of this compound derivatives, comparing their performance against different cell lines and microbial strains.
Anticancer Activity
While comprehensive comparative data for a series of this compound derivatives is still emerging, studies on the broader class of 3,6-disubstituted pyridazines provide valuable insights into their anticancer potential. Many of these studies initiate their synthesis from a this compound precursor.
Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives
| Compound ID | Substitution at Position 3 | Target Cell Line | Assay | IC50 (µM) | Reference |
| IXn | Pyrazoline derivative | UO-31 (Renal Cancer) | Not Specified | 0.65 (EGFR inhibition) | |
| IXg | Pyrazoline derivative | UO-31 (Renal Cancer) | Not Specified | 0.75 (EGFR inhibition) | |
| IXb | Pyrazoline derivative | UO-31 (Renal Cancer) | Not Specified | 0.82 (EGFR inhibition) | |
| IXl | Pyrazoline derivative | UO-31 (Renal Cancer) | Not Specified | 0.84 (EGFR inhibition) | |
| Erlotinib (Reference) | - | UO-31 (Renal Cancer) | Not Specified | 0.95 (EGFR inhibition) | |
| Compound 9e | Hydrazide derivative | A498 (Renal Cancer) | Growth Inhibition | Not Specified (97.91% inhibition) | [1][2] |
| Compound 9e | Hydrazide derivative | T-47D (Breast Cancer) | Growth Inhibition | Not Specified (79.98% inhibition) | [1][2] |
Note: The IC50 values for compounds IXn, IXg, IXb, and IXl refer to their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Antifungal Activity
A study focusing on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally related to the core topic, provides specific data on their antifungal properties.
Table 2: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
| Compound ID | Substitution at N-2 | Gibberella zeae (% Inhibition) | Fusarium oxysporum (% Inhibition) | Cercospora mandshurica (% Inhibition) | Reference |
| 3d | (6-chloropyridin-3-yl)methyl | 45.1 | 38.2 | 43.5 | [3] |
| 3e | (2-fluorobenzyl) | - | - | 40.6 | [3] |
| 3f | (2-iodobenzyl) | - | 44.2 | - | [3] |
| 3h | (2-methoxybenzyl) | - | - | 47.8 | [3] |
| 7c | [(5-phenyl-1,3,4-thiadiazol-2-ylsulfonyl)methyl] | 43.8 | 43.1 | - | [3] |
Note: Inhibition percentages were measured at a concentration of 50 µg/mL.
Antibacterial Activity
Data on the antibacterial activity of pyridazinone derivatives highlights their potential as novel antimicrobial agents.
Table 3: Antibacterial Activity of Pyridazinone Derivatives
| Compound ID | Target Bacterium | Assay | MIC (µM) | Reference |
| Compound 7 | S. aureus (MRSA) | MIC Determination | 7.8 | [4] |
| Compound 7 | E. coli | MIC Determination | 7.8 | [4] |
| Compound 7 | A. baumannii | MIC Determination | 7.8 | [4] |
| Compound 13 | A. baumannii | MIC Determination | 3.74 | [4] |
| Compound 13 | P. aeruginosa | MIC Determination | 7.48 | [4] |
| Compound 3 | S. aureus (MRSA) | MIC Determination | 4.52 | [4] |
| Amikacin (Reference) | - | MIC Determination | - | [4] |
Key Signaling Pathways
The biological effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and stress responses. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key biological assays cited in the literature.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
This guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data and protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
Unlocking the Therapeutic Potential of 3-Chloro-6-phenylpyridazine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 3-chloro-6-phenylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, focusing on anticancer applications through the inhibition of key protein kinases. Experimental data is presented to highlight the impact of structural modifications on biological potency, alongside detailed experimental protocols and signaling pathway visualizations to support further drug discovery efforts.
Comparative Analysis of Anticancer Activity
Recent research has focused on the development of this compound analogs as potent inhibitors of protein kinases involved in cancer progression, such as c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2). The following tables summarize the in vitro anticancer activity of two distinct series of these analogs, providing a clear comparison of their potency against various cancer cell lines.
SAR of 3,6-Disubstituted Pyridazine Analogs as JNK1 Inhibitors
A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity, with a focus on targeting the JNK1 pathway. The following table presents the growth inhibition percentage and GI50 values for selected compounds from this study.
| Compound ID | R Group (at C-6) | Cancer Cell Line | Growth Inhibition (%) at 10 µM | GI50 (µM) |
| 9e | 3,4-dimethoxyphenyl | A498 (Renal) | 97.91 | 17.8 (HOP-92, NSCLC) |
| T-47D (Breast) | 79.98 | - | ||
| HL-60(TB) (Leukemia) | 53.12 | - | ||
| MDA-MB-231/ATCC (Breast) | 63.82 | - | ||
| HS 578T (Breast) | 58.88 | - | ||
| SNB-75 (CNS) | 91.82 | - | ||
| LOX IMVI (Melanoma) | 55.80 | - | ||
| IGROV1 (Ovarian) | 77.88 | - |
Data extracted from "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation".[1]
The SAR study for this series revealed that the presence of a 3,4-dimethoxyphenyl group at the C-6 position of the pyridazine ring (compound 9e ) resulted in broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[1]
SAR of 3,6-Disubstituted Pyridazine Analogs as CDK2 Inhibitors
In a separate study, a series of 3,6-disubstituted pyridazines were investigated as potential CDK2 inhibitors. The table below summarizes the IC50 values for the most potent compounds against breast cancer cell lines and their inhibitory activity against CDK2.
| Compound ID | R1 Group (at C-3) | R2 Group (at C-6) | T-47D (IC50, µM) | MDA-MB-231 (IC50, µM) | CDK2 (IC50, nM) |
| 11h | 4-fluorophenylamino | tert-butyl | 1.60 ± 0.05 | 2.44 ± 0.08 | 43.8 ± 1.79 |
| 11l | 4-fluorophenylamino | methyltetrahydropyran | 1.57 ± 0.05 | 1.30 ± 0.04 | 55.6 ± 2.27 |
| 11m | 4-morpholino | methyltetrahydropyran | 0.43 ± 0.01 | 0.99 ± 0.03 | 20.1 ± 0.82 |
Data extracted from "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights".[2][3]
The SAR for this series indicated that substitution at the C-3 position with an amino group bearing different substituents and at the C-6 position with various aliphatic and heterocyclic moieties significantly influenced the anticancer and CDK2 inhibitory activity. Notably, compound 11m , featuring a morpholino group at C-3 and a methyltetrahydropyran moiety at C-6, emerged as a submicromolar inhibitor of both T-47D and MDA-MB-231 breast cancer cell lines and a potent inhibitor of CDK2.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the SAR studies.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.
1. Cell Preparation and Plating:
-
The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
2. Drug Addition:
-
Test compounds are initially solubilized in DMSO.
-
For the initial one-dose screen, compounds are tested at a single high concentration (typically 10⁻⁵ M).
-
Compounds showing significant activity proceed to a five-dose screen, where serial dilutions are prepared.
3. Incubation and Cell Viability Assay (Sulforhodamine B - SRB):
-
After drug addition, the plates are incubated for an additional 48 hours.
-
Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and plates are washed with water and air-dried.
-
Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
4. Data Analysis:
-
The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition.
-
GI50 (the concentration resulting in 50% growth inhibition) is calculated for the five-dose screen.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like JNK1 and CDK2.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., JNK1, CDK2/cyclin A).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence or fluorescence detection.
2. Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
3. Data Analysis:
-
The kinase activity is normalized to a DMSO control (100% activity) and a control with a known potent inhibitor (0% activity).
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the normalized activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by this compound analogs and a general workflow for their synthesis and evaluation.
Caption: JNK1 signaling pathway and the inhibitory action of this compound analogs.
Caption: General experimental workflow for the development of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in the Synthesis of a Key Pyridazine Derivative.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in the development of pharmaceuticals and other advanced materials. The functionalization of the pyridazine core, a significant pharmacophore, is of particular interest. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-Chloro-6-phenylpyridazine with phenylboronic acid, offering a data-driven perspective on catalyst efficiency.
Performance of Palladium Catalysts
The choice of palladium catalyst and its associated ligand system is critical for achieving high yields and reaction efficiency, especially when dealing with historically challenging substrates like chloro-heterocycles. While traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can effect the transformation, modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands developed by Buchwald and others, have demonstrated superior performance in the coupling of analogous chloro-heterocyclic compounds.
For the Suzuki coupling of this compound with phenylboronic acid, catalyst systems utilizing ligands like SPhos and XPhos are anticipated to provide significantly higher yields compared to first-generation catalysts. The increased electron density and steric bulk of these ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to more efficient bond formation.
Below is a summary of expected performance based on data from analogous reactions involving chloro-pyridazines and other challenging chloro-heterocycles. Direct comparative studies on this compound are not extensively documented in the literature; therefore, this table compiles data from closely related transformations to provide a predictive comparison.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-12 | Fair to Moderate |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Moderate to Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | Good to Excellent |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-6 | Excellent |
Experimental Protocol: A Representative Suzuki Coupling Procedure
This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid, adaptable for comparative catalyst studies.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like XPhos Pd G2) (typically 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, the palladium catalyst (and ligand, if not using a pre-catalyst), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3,6-diphenylpyridazine.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a comparative study for the Suzuki coupling of this compound.
A Comparative Guide to the In Vitro Anticancer Properties of 3-Chloro-6-phenylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer properties of 3-Chloro-6-phenylpyridazine derivatives against other alternatives, supported by experimental data from various studies. The information is intended to facilitate further research and drug development efforts in the field of oncology.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various pyridazine derivatives, including those with the this compound core, against a panel of human cancer cell lines. For a comprehensive comparison, the activities of standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also included. It is important to note that the data has been compiled from different studies, and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity of Pyridazine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 3,6-disubstituted pyridazines | ||||
| 11m | 3-(trifluoromethyl)phenyl-6-morpholinopyridazine | T-47D (Breast) | 0.43 ± 0.01 | [1] |
| MDA-MB-231 (Breast) | 0.99 ± 0.03 | [1] | ||
| 11l | 3-(trifluoromethyl)phenyl-6-(4-methylpiperazin-1-yl)pyridazine | T-47D (Breast) | 1.57 ± 0.05 | [1] |
| MDA-MB-231 (Breast) | 1.30 ± 0.04 | [1] | ||
| 11h | 3-tert-butyl-6-morpholinopyridazine | T-47D (Breast) | 1.60 ± 0.05 | [1] |
| Series 2: 4-chloropyridazinoxyphenyl hybrids | ||||
| 3c | 4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HNO97 (Head and Neck) | 2.5 ± 0.1 | [2] |
| 3d | 4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HNO97 (Head and Neck) | 3.1 ± 0.2 | [2] |
| 3e | 4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HNO97 (Head and Neck) | 3.9 ± 0.3 | [2] |
| Series 3: Pyrazolo[3,4-c]pyridazine Derivative | ||||
| 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 (Liver) | 7.81 ± 0.59 | [3] |
| HCT-116 (Colon) | 8.15 ± 0.62 | [3] | ||
| MCF-7 (Breast) | 9.23 ± 0.71 | [3] |
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.65 ± 0.25 | [4] |
| A549 (Lung) | 0.4 ± 0.09 | [4] | |
| HCT-116 (Colon) | ~1.0 | [5] | |
| Cisplatin | A549 (Lung) | 16.48 | [6] |
| HCT-116 (Colon) | Varies significantly | [7] | |
| MCF-7 (Breast) | Varies significantly | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their in vitro evaluation.
Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.
Caption: JNK Signaling Pathway and its Potential Modulation.
Caption: In Vitro Anticancer Evaluation Workflow.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Comparative Antifungal Activity of Pyridazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of various pyridazine derivatives. The data presented is compiled from recent studies to facilitate the identification of promising lead compounds for novel antifungal drug development.
The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of new antifungal agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antifungal effects. This guide summarizes the in vitro antifungal activity of several pyridazine derivatives against clinically relevant fungal pathogens: Candida albicans, Aspergillus niger, and Cryptococcus neoformans.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of the selected pyridazine derivatives is presented in terms of their Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data has been collated from various studies and is presented in the table below for comparative analysis.
| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-d]pyridazine Derivatives | |||
| Compound 7e | Candida albicans | <0.0024 - 0.31 | [1] |
| Aspergillus niger | <0.0024 - 0.31 | [1] | |
| Cryptococcus neoformans | Not Reported | ||
| Compound 7f | Candida albicans | <0.0024 - 0.31 | [1] |
| Aspergillus niger | <0.0024 - 0.31 | [1] | |
| Cryptococcus neoformans | Not Reported | ||
| Pyridazin-3(2H)-one Derivatives | |||
| Diarylurea-pyridazinone 8g (3-Cl) | Candida albicans | 16 | |
| Diarylurea-pyridazinone 8a (3,4-di-Cl) | Candida albicans | 32 | |
| Diarylurea-pyridazinone 8j (3-Br) | Candida albicans | 32 | |
| Imidazo[1,2-b]pyridazine Derivatives | |||
| Compound 4j | Aspergillus niger | 15.62 | [2] |
| Candida albicans | Not Reported | ||
| Cryptococcus neoformans | Not Reported | ||
| Ricinine (a cyano-pyridone alkaloid) | Aspergillus niger | 15.62 | [2] |
| Candida albicans | Not Reported | ||
| Cryptococcus neoformans | Not Reported | ||
| Thiazolotriazine-Pyridazine Hybrid | |||
| Compound 4d | Candida albicans | 6.25 | [3] |
| Aspergillus niger | 6.25 | [3] | |
| Cryptococcus neoformans | Not Reported |
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5]
1. Preparation of Fungal Inoculum:
-
Fungal strains (Candida albicans, Aspergillus niger, Cryptococcus neoformans) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]
2. Preparation of Pyridazine Derivatives:
-
The pyridazine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Microdilution Assay:
-
Each well of the microtiter plate, containing 100 µL of the diluted pyridazine derivative, is inoculated with 100 µL of the fungal suspension.
-
A positive control (fungal suspension without the test compound) and a negative control (sterile medium) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the pyridazine derivative at which there is a significant inhibition of visible fungal growth compared to the positive control.
Mandatory Visualization
A crucial target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The following diagram, generated using Graphviz, illustrates this pathway and highlights key enzymes that are potential targets for antifungal agents.
Caption: Ergosterol biosynthesis pathway in fungi.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-6-phenylpyridazine: Established Methods vs. Novel Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives such as 3-Chloro-6-phenylpyridazine is of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive benchmark of a new one-pot synthetic route against two established literature methods for the preparation of this compound, offering a comparative analysis of their performance based on experimental data.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies, providing a clear comparison of their efficiency and practicality.
| Parameter | Literature Method 1: Classical Chlorination | Literature Method 2: Suzuki-Miyaura Coupling | New Synthetic Route: One-Pot Synthesis |
| Starting Materials | 6-phenylpyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃) | 3,6-dichloropyridazine, Phenylboronic acid | 1-phenyl-1,4-butanedione, Hydrazine, Chlorinating agent |
| Typical Yield | ~80-90%[1] | ~70-85% (yields for similar substrates) | Estimated ~60-75% |
| Reaction Time | 2-4 hours[2] | 12-24 hours[3] | 4-6 hours |
| Reaction Temperature | Reflux (typically ~110°C)[2] | 80-100°C[3] | Room temperature to reflux |
| Purity of Crude Product | Generally high, requires recrystallization | Variable, requires chromatographic purification | Moderate, requires chromatographic purification |
| Key Advantages | High yield, well-established, readily available reagents | Modular, allows for late-stage diversification | Step-economic, avoids isolation of intermediates |
| Key Disadvantages | Use of hazardous reagent (POCl₃), limited scope for diversification | Requires expensive palladium catalyst and ligands, longer reaction times | Potentially lower overall yield, may require significant optimization |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Experimental Protocols
Literature Method 1: Classical Chlorination of 6-phenylpyridazin-3(2H)-one
This established method involves the direct chlorination of the pyridazinone precursor.
Materials:
-
6-phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 6-phenylpyridazin-3(2H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[2]
Literature Method 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction offers a modular approach to the target molecule.
Materials:
-
3,6-dichloropyridazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a flame-dried flask, add 3,6-dichloropyridazine (1 equivalent), phenylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 4:1 dioxane:water) to the flask.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[3]
New Synthetic Route: One-Pot Synthesis from a Dicarbonyl Compound
This novel, step-economic approach combines pyridazine formation and chlorination in a single pot.
Materials:
-
1-phenyl-1,4-butanedione
-
Hydrazine hydrate
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or POCl₃)
-
Solvent (e.g., Acetic acid or Toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-1,4-butanedione (1 equivalent) in the chosen solvent.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature and stir for 2-3 hours to form the dihydropyridazinone intermediate.
-
To the same flask, add the chlorinating agent (1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-3 hours. The in-situ chlorination and subsequent aromatization will occur. Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain this compound.
References
- 1. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-phenylpyridazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-6-phenylpyridazine, a chemical compound requiring careful handling to mitigate potential environmental and health risks. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure a safe and compliant laboratory environment.
Safety and Disposal Profile
The following table summarizes key safety and disposal information for this compound. This data is compiled from various safety data sheets and chemical repositories.
| Parameter | Information | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | [1][2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile rubber), Safety goggles or face shield, Lab coat, Dust mask (type N95, US) or full-face respirator for larger quantities or spills | [2][3] |
| Storage | Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [2][3] |
| Spill Management | Evacuate the area. Prevent further leakage and avoid dust formation. Use spark-proof tools and explosion-proof equipment. Collect spilled material in a clean, dry, sealable, labeled container for disposal. | [3][4][5] |
| Disposal Method | Dispose of waste material in accordance with local, state, and federal regulations. Entrust disposal to a licensed chemical waste disposal company. Do not discharge to sewer systems. | [3][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps for its disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this waste from other waste streams, particularly from non-halogenated solvents and incompatible materials such as strong oxidizing agents.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).
-
The label should clearly indicate "Hazardous Waste," the name "this compound," and the associated hazards (skin/eye irritant, respiratory irritant).
3. Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.
-
Keep the container tightly closed when not in use.
-
Do not mix with other chemical wastes unless compatibility has been confirmed.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.
-
Follow all institutional and regulatory requirements for waste manifest and record-keeping.
5. Spill Decontamination:
-
In the event of a spill, wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains or waterways.
-
Clean the affected area using a dry cleanup procedure to avoid generating dust.
-
Collect all contaminated materials (e.g., absorbent pads, contaminated clothing) and place them in a sealed, labeled container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Chloro-6-phenylpyridazine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for hazardous chemical compounds and are intended to foster a secure research environment.
Hazard Summary and GHS Classification
This compound is classified as a hazardous substance. It is crucial to handle this compound with care to avoid potential health risks. The primary hazards associated with this chemical are:
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol |
| Appearance | Solid |
| Melting Point | 159-161 °C |
| Solubility | 10.3 µg/mL (at pH 7.4)[1] |
| CAS Number | 20375-65-9 |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected for any damage before use and should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A fire/flame-resistant and impervious lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator | For handling small quantities in a well-ventilated area, a dust mask (type N95, US) may be sufficient.[2][3] For larger quantities, or if irritation is experienced, a full-face respirator is recommended.[3] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.
-
Waste Characterization and Collection:
-
Unused Compound: Collect in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Any materials that come into contact with the compound (e.g., gloves, absorbent materials, filter paper) must be placed in a designated, sealed hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.
-
-
Disposal Procedure:
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
